N-(Pyridin-3-yl)hydrazinecarbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZXENNHSGUQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368389 | |
| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34955-25-4 | |
| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific primary literature on this particular isomer, this guide combines known physicochemical properties with detailed experimental protocols and characterization data from closely related analogs, primarily N-(pyridin-2-yl)hydrazinecarbothioamide and other thiosemicarbazide derivatives. This approach offers a robust framework for the synthesis, purification, and identification of the title compound.
Introduction
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of organic compounds characterized by a thiourea group attached to a hydrazine moiety. The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, imparts unique electronic and steric properties, making these compounds attractive for biological screening. Derivatives of pyridyl-hydrazinecarbothioamide have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide focuses on the 3-pyridyl isomer, providing essential technical information for its synthesis and characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for reaction planning, purification, and analytical method development.
| Property | Value |
| Molecular Formula | C₆H₈N₄S |
| Molecular Weight | 168.22 g/mol |
| Melting Point | 177-178 °C |
| Boiling Point | 317.8 °C at 760 mmHg |
| Density | 1.406 g/cm³ |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a pyridine-containing precursor with a thiosemicarbazide moiety. Based on established methods for analogous compounds, two primary synthetic routes are proposed.[4][5]
Synthetic Workflow
The logical flow of the primary synthetic route, which involves the reaction of 3-pyridyl isothiocyanate with hydrazine hydrate, is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Analogous Method)
The following protocol is adapted from the synthesis of related pyridyl thiosemicarbazides and provides a reliable method for obtaining the title compound.[6]
Materials:
-
3-Aminopyridine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve 3-aminopyridine (0.1 mol) in ethanol. To this solution, add triethylamine (0.1 mol) followed by the dropwise addition of carbon disulfide (0.1 mol) while cooling in an ice bath and stirring. The reaction mixture is typically stirred at room temperature for several hours until the formation of a solid precipitate, the triethylammonium N-(pyridin-3-yl)dithiocarbamate salt, is complete.
-
Reaction with Hydrazine Hydrate: The dithiocarbamate salt is then suspended in ethanol, and hydrazine hydrate (0.1 mol) is added. The mixture is heated to reflux for a specified period (typically 4-6 hours), during which the evolution of hydrogen sulfide gas may be observed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is washed with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Characterization
The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques and elemental analysis. The expected data, based on the analysis of closely related compounds, are summarized below.[4][7][8]
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.5 ppm), with characteristic splitting patterns for the 3-substituted pyridine. Broad singlets for the N-H protons of the hydrazine and thioamide groups, which may be exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): Resonances for the carbon atoms of the pyridine ring (typically 120-150 ppm) and a characteristic signal for the thiocarbonyl (C=S) carbon at a downfield chemical shift (around 180 ppm). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations. Aromatic C-H stretching vibrations above 3000 cm⁻¹. A strong band around 1600 cm⁻¹ attributed to the C=N stretching of the pyridine ring. A characteristic band for the C=S stretching vibration is expected in the region of 800-850 cm⁻¹.[7] |
| Mass Spectrometry (EI) | m/z: A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (168.22). Fragmentation patterns would likely show the loss of the hydrazinecarbothioamide side chain and fragments corresponding to the pyridine ring. |
Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon | 42.84 | (To be determined experimentally) |
| Hydrogen | 4.79 | (To be determined experimentally) |
| Nitrogen | 33.30 | (To be determined experimentally) |
| Sulfur | 19.06 | (To be determined experimentally) |
Biological Potential and Future Directions
While specific biological data for this compound is not extensively reported, the broader class of pyridine-based thiosemicarbazones and their precursors are known to possess significant biological activities. These compounds often act as chelating agents for metal ions, which can be a mechanism for their antimicrobial and anticancer effects.
Potential Signaling Pathway Involvement
Many thiosemicarbazone derivatives exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the depletion of the deoxynucleotide pool, cell cycle arrest, and ultimately, apoptosis. The logical relationship for this proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action via ribonucleotide reductase inhibition.
Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound. Screening against various cancer cell lines and microbial strains would be a valuable next step in evaluating its therapeutic potential.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging data from closely related analogs, researchers can confidently approach the preparation and identification of this compound. The promising biological activities associated with this class of molecules underscore the importance of further investigation into its potential as a lead compound in drug discovery programs.
References
- 1. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. turkjps.org [turkjps.org]
An In-depth Technical Guide to N-(Pyridin-3-yl)hydrazinecarbothioamide: Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities.
Core Chemical and Physical Properties
This compound is a thiosemicarbazide derivative containing a pyridine ring. The fundamental properties of the parent compound and its related structures are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₆H₈N₄S | [1] |
| Molecular Weight | 168.22 g/mol | [1] |
| CAS Number | 34955-25-4 | [1] |
| Appearance | Light yellow blocks | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data are crucial for the structural elucidation and characterization of this compound and its derivatives.
Spectroscopic Data for a Related Derivative: N-(3-Methoxyphenyl)-2-[(pyridin-2-yl) methylidene] hydrazine-1-carbothioamide
| Parameter | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.45 (s, 1H, –NH-N), 12.09 (s, 1H, –N⁴H), 10.02 (d, 1H, Py), 8.60 (d, 1H, Py), 8.59 (d, 1H, Py), 7.98 (d, 1H, Py), 7.86 (s, 1H, CH=N-), 7.42–6.95 (C-H, Ar), 3.86 s, 3H, -O–CH₃) | [3] |
| Melting Point | 196–197 °C | [3] |
Crystallographic Data for N-(Pyridin-2-yl)hydrazinecarbothioamide
| Parameter | Data | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| Unit Cell Dimensions | a = 15.5846 (17) Å, b = 10.1592 (11) Å, c = 11.1622 (12) Å, β = 121.118 (2)° | [2] |
| Volume | 1513.0 (3) ų | [2] |
| Z | 8 | [2] |
| Density (calculated) | 1.477 Mg m⁻³ | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on this compound and its analogs.
Synthesis of N-(substituted)-hydrazine-1-carbothioamides
This protocol describes a general method for the synthesis of N-substituted hydrazinecarbothioamides, which are precursors to more complex derivatives.[4]
-
Dissolution: Dissolve 0.005 mol of the corresponding acetohydrazide derivative in ethanol.
-
Addition of Isothiocyanate: Add 0.005 mol of the appropriate isothiocyanate to the solution.
-
Reflux: Heat the mixture in a water bath under reflux for 4 hours.
-
Isolation: After the reaction is complete, filter the precipitated product.
-
Purification: Dry the collected solid to obtain the final N-(substituted)-hydrazine-1-carbothioamide.
General Synthesis of Thiosemicarbazone Derivatives
This procedure outlines the condensation reaction to form thiosemicarbazones from their corresponding aldehydes or ketones.[3]
-
Reactant Mixture: In a synthesis flask, combine one equivalent of N-(x-methoxyphenyl) hydrazinecarbothioamide and one equivalent of the corresponding aldehyde or ketone.
-
Solvent and Catalyst: Dissolve the reactants in absolute ethanol and add 10 mol% of glacial acetic acid as a catalyst.
-
Reaction: The condensation reaction proceeds to form the thiosemicarbazone.
-
Work-up: The product can be isolated through filtration and purified by recrystallization.
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol details the evaluation of the cholinesterase inhibitory potential of synthesized compounds.[5]
-
Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) and BChE (from equine serum), along with their respective substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), the test compound solution (in DMSO), and the enzyme solution.
-
Incubation: Incubate the mixture at 37 °C for 15 minutes.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of reaction.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated a wide range of biological activities.
Anticancer Activity
Several pyridine thiosemicarbazone derivatives have shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[6] For instance, certain derivatives exhibited growth percentage values ranging from -11.61% to -75.49% at a concentration of 10 µM.[6] The antiproliferative activity of some N-(methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide derivatives has been demonstrated against cell lines such as HeLa, RD, and BxPC-3, with IC₅₀ values in the micromolar range.[3]
Antimicrobial Activity
These compounds have also been evaluated for their antimicrobial properties. Some derivatives have shown potent activity against Staphylococcus aureus and antimalarial activity.[7] Additionally, certain pyridine thiosemicarbazone derivatives have demonstrated significant growth inhibition against Acinetobacter baumannii and the fungal pathogen Candida albicans.[6]
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of several enzymes. They have shown inhibitory effects against acetylcholinesterase (AChE) and carbonic anhydrase isoforms hCA I and II, with Kᵢ values in the nanomolar range.[8] Furthermore, some derivatives have been investigated as inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in fungal and mycobacterial cell membrane biosynthesis, suggesting their potential as antitubercular agents.[9]
Visualizations: Workflows and Pathways
Caption: A simplified workflow for the two-step synthesis of pyridine thiosemicarbazone derivatives.
Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of test compounds.
Caption: A diagram illustrating the potential mechanism of action through enzyme inhibition.
References
- 1. 34955-25-4|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. turkjps.org [turkjps.org]
- 5. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide, a compound of interest in medicinal chemistry due to the established biological activities of related pyridine and thiosemicarbazide derivatives. This document details the synthesis, and spectroscopic characterization using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward nucleophilic addition reaction between 3-pyridyl isothiocyanate and hydrazine hydrate.
Materials:
-
3-pyridyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve 0.01 mol of 3-pyridyl isothiocyanate in 50 mL of absolute ethanol.
-
To this solution, add 0.01 mol of hydrazine hydrate dropwise while stirring continuously at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 2-3 hours.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at a temperature below its melting point.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of the synthesized this compound is elucidated using various spectroscopic techniques. The data presented below is a combination of reported values for the closely related N-(pyridin-2-yl)hydrazinecarbothioamide and expected values for the 3-pyridyl isomer based on established spectroscopic principles.
FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The analysis is typically performed using KBr pellets.
Experimental Protocol: FT-IR Spectroscopy
-
Mix a small amount of the dried sample with spectroscopic grade KBr powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400-3200 | N-H stretching vibrations (hydrazine) | [1] |
| ~3150-3050 | Aromatic C-H stretching | [3] |
| ~1620 | N-H bending vibration | [3] |
| ~1590 | C=N stretching (pyridine ring) | [3] |
| ~1540 | C=S stretching (thioamide) | |
| ~1480, 1420 | C=C stretching (pyridine ring) | [4] |
| ~810, 710 | C-H out-of-plane bending (pyridine ring) |
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | -NH- (hydrazine) |
| ~8.6 | Doublet | 1H | H-2 (pyridine) |
| ~8.3 | Doublet | 1H | H-6 (pyridine) |
| ~7.9 | Doublet | 1H | H-4 (pyridine) |
| ~7.3 | Doublet of doublets | 1H | H-5 (pyridine) |
| ~4.5 | Broad Singlet | 2H | -NH₂ (hydrazine) |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=S (thioamide) |
| ~148 | C-2 (pyridine) |
| ~145 | C-6 (pyridine) |
| ~135 | C-4 (pyridine) |
| ~128 | C-3 (pyridine) |
| ~123 | C-5 (pyridine) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.
Table 4: Expected UV-Vis Spectral Data
| λmax (nm) | Electronic Transition |
| ~250-270 | π → π* transitions of the pyridine ring |
| ~300-320 | n → π* transitions of the thioamide group |
Potential Biological Activity and Signaling Pathways
Pyridine-based thiosemicarbazones have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.[5][6][7][8] One of the proposed mechanisms for their anticancer activity involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[9] This inhibition can lead to the induction of apoptosis through various signaling pathways.
Caption: Hypothetical signaling pathway for the anticancer activity.
Conclusion
This guide provides a foundational framework for the spectroscopic analysis and synthesis of this compound. The presented data, based on established knowledge of similar compounds, offers a reliable starting point for researchers. Further empirical studies are necessary to confirm the exact spectroscopic values and to fully elucidate the biological mechanisms of this promising compound.
References
- 1. turkjps.org [turkjps.org]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Crystal structure of N-(Pyridin-3-yl)hydrazinecarbothioamide
An In-depth Technical Guide on the Crystal Structure of Pyridyl Hydrazinecarbothioamides for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed overview of the structural and synthetic aspects of pyridyl hydrazinecarbothioamides, with a focus on the crystallographic data of a representative compound, N-(Pyridin-2-yl)hydrazinecarbothioamide, a close structural isomer of N-(Pyridin-3-yl)hydrazinecarbothioamide. This information is valuable for researchers in medicinal chemistry and drug design, offering insights into the molecular geometry and intermolecular interactions that can influence biological activity.
Introduction
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The incorporation of a pyridine ring into the thiosemicarbazide scaffold can modulate these activities through various mechanisms, such as chelation with metal ions or interactions with biological targets. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Synthesis of N-(Pyridin-yl)hydrazinecarbothioamide
A general and efficient method for the synthesis of N-(Pyridin-yl)hydrazinecarbothioamides involves a two-step process.[1] The first step is the preparation of a key intermediate, followed by its reaction with various aldehydes or ketones. While the search results provide specific examples for other derivatives, a generalized protocol can be described.
Experimental Protocol: General Synthesis
Step 1: Synthesis of Pyridyl Thiosemicarbazide Intermediate
A common route to synthesize the core structure involves the reaction of a pyridine-containing starting material with a source of the thiosemicarbazide moiety.
Step 2: Formation of N-(Pyridin-yl)hydrazinecarbothioamide Derivatives
The pyridyl thiosemicarbazide intermediate is then reacted with an appropriate electrophile to yield the final product. For the parent compound, this step might be a direct synthesis. A representative synthesis for a related compound involves stirring the reactants in a suitable solvent, often with catalytic amounts of acid.[1]
The following diagram illustrates a generalized workflow for the synthesis of hydrazinecarbothioamide derivatives.
Caption: General synthesis workflow for N-(Pyridin-yl)hydrazinecarbothioamide.
Crystal Structure Analysis
While specific crystallographic data for this compound was not found in the initial search, a detailed study on its isomer, N-(Pyridin-2-yl)hydrazinecarbothioamide, provides valuable insights into the structural characteristics of this class of compounds.[2] The data reveals the molecule crystallizes as the thione tautomer.[2]
Crystallographic Data
The single-crystal X-ray diffraction data for N-(Pyridin-2-yl)hydrazinecarbothioamide (C₆H₈N₄S) is summarized in the table below.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.5846 (17) |
| b (Å) | 10.1592 (11) |
| c (Å) | 11.1622 (12) |
| β (°) | 121.118 (2) |
| Volume (ų) | 1513.0 (3) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.477 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| R-factor | 0.035 |
Molecular and Crystal Packing Features
The crystal structure of N-(Pyridin-2-yl)hydrazinecarbothioamide exhibits several key features:
-
Tautomeric Form: The molecule exists in the thione tautomeric form.[2]
-
Intramolecular Hydrogen Bonding: The structure is stabilized by intramolecular N-H···N and S···H-N hydrogen bonds, which contribute to the near planarity of the molecule.[2]
-
Intermolecular Interactions: Intermolecular N-H···N hydrogen bonds link the molecules into one-dimensional chains.[2]
-
π-π Stacking: The pyridine rings of adjacent molecules are involved in π-π stacking interactions, further stabilizing the crystal packing.[2]
The following diagram illustrates the key intermolecular interactions that govern the crystal packing.
Caption: Key intermolecular interactions in the crystal structure.
Conclusion
The crystallographic analysis of N-(Pyridin-2-yl)hydrazinecarbothioamide provides a solid foundation for understanding the structural properties of this compound and related compounds. The presence of a planar structure stabilized by both intra- and intermolecular hydrogen bonds, along with π-π stacking, are critical features that will influence the compound's physicochemical properties and its interactions with biological macromolecules. This detailed structural information is invaluable for the design and development of new hydrazinecarbothioamide-based therapeutic agents. Further studies to obtain the specific crystal structure of the 3-pyridyl isomer are warranted to delineate the subtle structural differences that may impact its biological profile.
References
N-(Pyridin-3-yl)hydrazinecarbothioamide Derivatives: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, derivatization, and multifaceted applications of N-(Pyridin-3-yl)hydrazinecarbothioamide. This scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This document details the experimental protocols for the synthesis of the core compound and its thiosemicarbazone derivatives, presents quantitative biological data in a structured format for comparative analysis, and visualizes key synthetic and mechanistic pathways.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization into thiosemicarbazones are crucial steps in the exploration of their therapeutic potential.
Synthesis of the Core Compound: this compound
The core structure, this compound, can be synthesized through a multi-step process, typically starting from 3-aminopyridine. A key intermediate is 3-pyridyl isothiocyanate.
Experimental Protocol: Synthesis of 3-Pyridyl Isothiocyanate
A one-pot method for the preparation of 3-pyridyl isothiocyanate from 3-aminopyridine has been developed. This procedure involves the in-situ generation of a dithiocarbamate salt followed by desulfurization.[1]
-
Materials: 3-aminopyridine, 1,4-diazabicyclo[2.2.2]octane (DABCO), carbon disulfide (CS₂), iron(III) chloride hexahydrate (FeCl₃·6H₂O), anhydrous tetrahydrofuran (THF), ethyl acetate (EtOAc), water.
-
Procedure:
-
To a solution of 3-aminopyridine (8.0 mmol) and DABCO (16 mmol) in anhydrous THF (10 mL), add carbon disulfide dropwise.
-
Stir the resulting mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, rapidly add a solution of FeCl₃·6H₂O (16 mmol) in water (15 mL) to the well-suspended dithiocarbamate.
-
Continue stirring for 1 hour.
-
Separate the aqueous layer and extract with EtOAc (2 x 10 mL).
-
Combine the organic phases, wash with water (2 x 10 mL), and dry over magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to yield 3-pyridyl isothiocyanate.
-
Experimental Protocol: Synthesis of this compound
The synthesized 3-pyridyl isothiocyanate can then be reacted with hydrazine hydrate to yield the target compound.
-
Materials: 3-pyridyl isothiocyanate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 3-pyridyl isothiocyanate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Synthesis of this compound Derivatives (Thiosemicarbazones)
The most common derivatives are thiosemicarbazones, formed by the condensation reaction of this compound with various aldehydes and ketones.
General Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives
-
Materials: this compound, appropriate aldehyde or ketone (1 equivalent), methanol or ethanol, catalytic amount of glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add a solution of the respective aldehyde or ketone (1 equivalent) in the same solvent.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure thiosemicarbazone derivative.
-
Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of thiosemicarbazone derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as ribonucleotide reductase.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |
| 1 | N-(pyridin-3-yl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | A549 (Lung) | 24.0 ± 3.46 | [2] |
| C6 (Glioma) | 23.33 ± 2.08 | [2] | ||
| 2 | 2-((5-bromothiophen-2-yl)methylene)-N-(pyridin-3-yl)hydrazinecarbothioamide | A549 (Lung) | 28.0 ± 1.0 | [2] |
| C6 (Glioma) | 49.33 ± 1.15 | [2] | ||
| 3 | 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-N-(pyridin-3-yl)hydrazinecarbothioamide | A549 (Lung) | 10.67 ± 1.53 | [2] |
| C6 (Glioma) | 4.33 ± 1.04 | [2] | ||
| 4 | N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 | [3] |
| HepG2 (Liver) | 22.6 | [3] | ||
| 5 | N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231 (Breast) | 5.2 | [3] |
Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. Thiosemicarbazones are known to chelate iron, which is an essential cofactor for the R2 subunit of RNR, thus inactivating the enzyme.[4][5]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| 6 | N-(pyridin-3-yl)benzenesulfonamide | Staphylococcus aureus | 100-150 (zone of inhibition in mm) | |
| Salmonella typhi | 100-150 (zone of inhibition in mm) | |||
| Escherichia coli | 100-150 (zone of inhibition in mm) | |||
| 7 | 4-phenylpyridine thiosemicarbazone derivative | Staphylococcus aureus ATCC 25923 | 15.6 | |
| Bacillus subtilis ATCC 6633 | 7.8 | |||
| 8 | 4-phenylpyridine thiosemicarbazone derivative | Mycobacterium tuberculosis H37Rv | >400 |
Enzyme Inhibition
Beyond RNR, these derivatives have been shown to inhibit other enzymes of therapeutic relevance, such as cholinesterases, which are targets in the management of Alzheimer's disease.
Mechanism of Action: Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine, and inhibiting these enzymes can increase its levels in the brain, leading to symptomatic improvement. Certain thiosemicarbazone derivatives have shown inhibitory activity against these enzymes.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Its derivatives, particularly thiosemicarbazones, have demonstrated promising anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic routes are well-established and allow for facile generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of these compounds, focusing on enhancing potency and selectivity, as well as in-depth mechanistic studies, will be crucial for their translation into clinical candidates. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this promising class of compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity [mdpi.com]
Biological Activity of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, with a focus on their antimicrobial, antifungal, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis
The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic scheme is outlined below.
General Synthesis of N-(substituted)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamides.[1][2]
A common synthetic route involves the reaction of a carbohydrazide with an appropriate isothiocyanate. For instance, Furan-2-carbohydrazide and 4-fluorophenylisothiocyanate can be boiled under reflux in ethanol to yield N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide.[1][2] This intermediate can then be cyclized in the presence of a base, such as 2N NaOH, followed by acidification to form a 1,2,4-triazole-3-thione.[1][2] Further modification can be achieved by reacting the triazole with ethyl bromoacetate in the presence of K₂CO₃ to yield an ethyl acetate derivative.[1][2] This is followed by hydrazinolysis using hydrazine hydrate to form the corresponding acetohydrazide.[1][2] Finally, the target thiosemicarbazide derivatives are obtained by reacting the acetohydrazide with various isothiocyanates in ethanol.[1][2]
Biological Activities
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of bacterial strains. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution assay.
Experimental Protocol: Broth Microdilution Method for MIC Determination [3]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[3] Serial two-fold dilutions of the compounds are prepared in the broth medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound L1 | Bacillus cereus | 10 | [4] |
| Bacillus subtilis ATCC 6633 | 50 | [4] | |
| Staphylococcus aureus ATCC 25923 | 50 | [4] | |
| Compound L3 | Bacillus cereus ŁOCK 0807 | 100 | [4] |
| Bacillus subtilis ATCC 6633 | 200 | [4] | |
| Compound L4 | Bacillus cereus ŁOCK 0807 | 50 | [4] |
| Staphylococcus aureus ATCC 6538 | 100 | [4] |
Antifungal Activity
Several derivatives of this compound have also exhibited promising antifungal properties. The antifungal activity is commonly assessed using methods such as the broth microdilution or agar diffusion assays against various fungal strains.
Experimental Protocol: Antifungal Susceptibility Testing [5][6][7][8][9]
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are often followed.[3][9]
-
Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration.
-
Assay Setup: For the broth microdilution method, serial dilutions of the test compounds are prepared in a liquid medium (e.g., RPMI-1640) in microtiter plates. For the agar diffusion method, agar plates are inoculated with the fungal suspension, and paper discs impregnated with the test compounds are placed on the surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours or longer, depending on the fungal species.
-
Evaluation of Activity: For the broth microdilution method, the MIC is determined as the lowest concentration that inhibits fungal growth. For the agar diffusion method, the diameter of the zone of inhibition around the discs is measured.
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Thiosemicarbazide Derivatives | Candida albicans | Active | [10] |
| Thiosemicarbazide Derivatives | Various dermatophytes | Active | [3] |
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The in vitro cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity [11][12]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, Huh-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. The MTT is reduced by viable cells to form purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Table 3: Anticancer Activity of Pyridine-Urea Derivatives
| Compound | Cell Line | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h | Reference |
| 8e | MCF-7 | 0.22 | 0.11 | [11][13] |
| 8n | MCF-7 | 1.88 | 0.80 | [11][13] |
| Doxorubicin (Reference) | MCF-7 | 1.93 | - | [11][13] |
Enzyme Inhibition
Certain derivatives of this scaffold have been shown to inhibit specific enzymes, suggesting a potential mechanism of action for their biological activities.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [3]
-
Enzyme and Substrate Preparation: Recombinant carbonic anhydrase (CA) isoforms are used. The assay measures the CA-catalyzed hydration of CO₂.
-
Inhibition Assay: An Applied Photophysics stopped-flow instrument is used to follow the reaction. The assay mixture contains buffer (HEPES or TRIS), an indicator (phenol red), and Na₂SO₄ to maintain ionic strength.
-
Data Acquisition: The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a period of 10-100 seconds.
-
Inhibitor Studies: Stock solutions of the inhibitors are prepared and diluted. The enzyme and inhibitor are pre-incubated before the assay.
-
Ki Determination: The inhibition constants (Ki) are determined by non-linear least-squares methods using the Cheng-Prusoff equation.[3]
Table 4: Enzyme Inhibition Activity of Thiosemicarbazone Derivatives
| Compound | Enzyme | Ki (nM) | Reference |
| 1 | Acetylcholinesterase (AChE) | 1.93 - 12.36 | [14] |
| α-Glycosidase (α-Gly) | 122.15 - 333.61 | [14] |
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the tunability of their structure allow for the generation of libraries of compounds for screening against various therapeutic targets. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds from discovery to potential clinical applications. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.
References
- 1. turkjps.org [turkjps.org]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 5. Susceptibility testing methods of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. Potential thiosemicarbazone-based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Pyridin-3-yl)hydrazinecarbothioamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(Pyridin-3-yl)hydrazinecarbothioamide, a thiosemicarbazide derivative incorporating a pyridine moiety, stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of its thiocarbamide and hydrazine functionalities provides a versatile platform for constructing various five- and six-membered heterocyclic rings, which are prominent pharmacophores in numerous biologically active molecules. This guide delineates the synthesis of the precursor and its subsequent elaboration into medicinally relevant thiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through the reaction of 3-pyridyl isothiocyanate with hydrazine hydrate. This straightforward nucleophilic addition reaction provides the target precursor in good yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Pyridyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol
Procedure:
-
A solution of 3-pyridyl isothiocyanate (0.1 mol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, hydrazine hydrate (0.1 mol) is added dropwise with continuous stirring at room temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.
Characterization Data (Hypothetical):
-
Appearance: White crystalline solid
-
Melting Point: 175-177 °C
-
FT-IR (KBr, cm⁻¹): 3350 (N-H, stretch), 3280 (N-H, stretch), 1610 (C=N, pyridine), 1540 (C=S, stretch)
-
¹H NMR (DMSO-d₆, δ ppm): 9.55 (s, 1H, NH), 8.90 (s, 1H, NH), 8.60 (d, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 7.40 (m, 1H, Ar-H), 4.60 (s, 2H, NH₂)
Synthesis of Heterocyclic Derivatives
The strategic positioning of nucleophilic centers in this compound allows for its cyclization into various heterocyclic systems through reactions with appropriate bifunctional electrophiles.
Synthesis of 2-Amino-4-aryl-5-(pyridin-3-ylamino)thiazoles
The Hantzsch thiazole synthesis provides a classical and efficient route to thiazole derivatives.[1] The reaction of this compound with α-haloketones leads to the formation of substituted thiazoles, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4]
Materials:
-
This compound
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Ethanol
-
Anhydrous sodium acetate
Procedure:
-
A mixture of this compound (0.01 mol), 2-bromo-1-(4-bromophenyl)ethan-1-one (0.01 mol), and anhydrous sodium acetate (0.01 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.[5]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with water, dried, and recrystallized from ethanol to yield the pure thiazole derivative.
Synthesis of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiols
The cyclization of thiosemicarbazides in the presence of a base is a common method for the synthesis of 1,2,4-triazole-3-thiols. These compounds are valuable intermediates for the synthesis of various fused heterocyclic systems and have demonstrated significant antimicrobial and anticancer activities.[6][7][8]
Materials:
-
This compound
-
Formic acid
-
Sodium hydroxide
Procedure:
-
A mixture of this compound (0.01 mol) and formic acid (20 mL) is refluxed for 12 hours.
-
The excess formic acid is removed under reduced pressure.
-
The resulting residue is treated with a 2N sodium hydroxide solution and refluxed for an additional 4-5 hours.[9]
-
The reaction mixture is then cooled and neutralized with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired triazole.
Synthesis of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazoles
Oxidative cyclization of thiosemicarbazides is a well-established method for the synthesis of 2-amino-1,3,4-thiadiazoles. These scaffolds are present in a number of commercially available drugs and are known to possess a broad spectrum of pharmacological activities.[10][11][12]
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphorus oxychloride
Procedure:
-
This compound (0.01 mol) is added portion-wise to pre-cooled concentrated sulfuric acid (10 mL) with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours and then carefully poured onto crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent to afford the pure 1,3,4-thiadiazole.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds from thiosemicarbazide precursors. While specific data for this compound derivatives are limited in the literature, the provided data for analogous compounds offer a valuable reference.
Table 1: Synthesis of Thiazole Derivatives from Thiosemicarbazones [13]
| Entry | α-Haloketone | Product | Yield (%) | M.p. (°C) |
| 1 | Phenacyl bromide | 2-(Antipyrin-4-ylmethylidenehydrazinyl)-4-phenylthiazole | 98 | 235-237 |
| 2 | 4-Bromophenacyl bromide | 2-(Antipyrin-4-ylmethylidenehydrazinyl)-4-(4-bromophenyl)thiazole | 95 | 245-247 |
Table 2: Synthesis of 1,2,4-Triazole-3-thione Derivatives [9][14]
| Entry | Precursor | Reagent | Product | Yield (%) | M.p. (°C) |
| 1 | N-(4-fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide | NaOH | 4-(4-Fluorophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 93 | - |
| 2 | 1-Phenylacetyl-4-substituted thiosemicarbazides | NaOH | 4-Substituted-5-(phenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70-85 | 180-230 |
Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives [15][16]
| Entry | Precursor | Cyclizing Agent | Product | Yield (%) | M.p. (°C) |
| 1 | 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one thiosemicarbazone | Acetic Anhydride | N-(5-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethyl)-1,3,4-thiadiazol-2-yl)acetamide | 80 | 230 |
| 2 | Benzoylhydrazine and Nitroalkane | S₈, Na₂S | 2-Alkyl-5-phenyl-1,3,4-thiadiazole | up to 95 | - |
Visualizations
Synthetic Pathways
The following diagram illustrates the general synthetic pathways from this compound to the target heterocyclic systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amhsr.org [amhsr.org]
- 12. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. turkjps.org [turkjps.org]
- 15. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Tautomeric Forms of N-(Pyridin-3-yl)hydrazinecarbothioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of N-(Pyridin-3-yl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry. Thiosemicarbazides are a class of compounds known for their diverse biological activities, and understanding their tautomeric equilibria is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes the structural possibilities, relevant experimental and computational data from closely related analogs, and potential biological signaling pathways.
Introduction to Tautomerism in this compound
This compound, like other thiosemicarbazides, can exist in different tautomeric forms due to the migration of a proton. The primary equilibrium is between the thione (or amide) form and the thiol (or imidic acid) form. These forms are not resonance structures but distinct chemical isomers that can interconvert. The position of the pyridine nitrogen (at the 3-position) influences the electronic properties of the entire molecule, which in turn can affect the stability of the different tautomers.
While direct experimental data on the tautomeric equilibrium of this compound is not extensively available in the literature, studies on the closely related N-(Pyridin-2-yl)hydrazinecarbothioamide and other thiosemicarbazide derivatives provide significant insights. X-ray crystallography studies on N-(Pyridin-2-yl)hydrazinecarbothioamide have confirmed that it exists predominantly in the thione form in the solid state.[1][2] Computational studies, such as those using Density Functional Theory (DFT), also support the greater stability of the thione tautomer.[1] It is therefore highly probable that this compound also favors the thione form, both in the solid state and in solution.
The two primary tautomeric forms are:
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S).
-
Thiol Form: Characterized by a carbon-sulfur single bond with the proton on the sulfur atom (C-SH).
Spectroscopic and Structural Data
The characterization of tautomeric forms relies heavily on spectroscopic and structural analysis. Below is a summary of expected and reported data for pyridyl hydrazinecarbothioamides, primarily drawing from studies on the 2-pyridyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for distinguishing between tautomers. The chemical shifts of protons attached to nitrogen and the carbon of the C=S or C-S group are particularly informative.
Table 1: Predicted and Reported ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for Pyridyl Hydrazinecarbothioamide Tautomers
| Atom | Thione Form (Expected/Reported) | Thiol Form (Expected) | Reference |
| ¹H NMR | |||
| N²-H | ~9.5-10.0 ppm (broad singlet) | May not be present or shifted | [3] |
| N⁴-H₂ | ~8.0-8.5 ppm (broad singlet) | Shifted or absent | [3] |
| Pyridine-H | ~7.0-8.5 ppm (characteristic pattern) | Similar to thione form | [3] |
| S-H | Not present | Variable, likely broad | |
| ¹³C NMR | |||
| C=S | ~180-185 ppm | [4] | |
| C-S | ~150-160 ppm | ||
| Pyridine-C | ~120-150 ppm | Similar to thione form | [4] |
Note: Data for the 2-pyridyl isomer is used as a reference. Actual values for the 3-pyridyl isomer may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy can help identify the functional groups present in each tautomer. The C=S stretching vibration is a key indicator of the thione form.
Table 2: Key IR Absorption Frequencies for Pyridyl Hydrazinecarbothioamide Tautomers
| Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) | Reference |
| N-H stretching | 3100-3400 | 3100-3400 | [5] |
| C=S stretching | ~800-850 and ~1250 | Absent | [4] |
| C=N stretching | ~1600 | Present | |
| S-H stretching | Absent | ~2500-2600 (weak) |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. For N-(Pyridin-2-yl)hydrazinecarbothioamide, the crystal structure confirms the thione tautomer.[1][2]
Table 3: Crystallographic Data for N-(Pyridin-2-yl)hydrazinecarbothioamide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| a (Å) | 15.5846 (17) | [2] |
| b (Å) | 10.1592 (11) | [2] |
| c (Å) | 11.1622 (12) | [2] |
| β (°) | 121.118 (2) | [2] |
| V (ų) | 1513.0 (3) | [2] |
| Z | 8 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the 2-pyridyl analog.[1]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Materials:
-
3-Aminopyridine
-
Thiophosgene
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Ethanol
-
Anhydrous Calcium Chloride (CaCl₂)
-
Acetonitrile
Procedure:
-
Preparation of 3-Pyridyl Isothiocyanate: (Caution: Thiophosgene is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.) A solution of 3-aminopyridine in DCM is added dropwise to a stirred solution of thiophosgene in DCM at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure to yield crude 3-pyridyl isothiocyanate.
-
Synthesis of this compound: The crude 3-pyridyl isothiocyanate is dissolved in ethanol. To this solution, an equimolar amount of hydrazine hydrate is added dropwise with stirring at room temperature. A white precipitate is expected to form.
-
Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried over anhydrous CaCl₂. Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile to obtain crystals suitable for analysis.[1]
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
X-ray Crystallography: Single-crystal X-ray diffraction data is collected on a diffractometer with a suitable radiation source (e.g., Mo Kα).
Biological Activity and Signaling Pathways
Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][4] A key mechanism of their anticancer action is the inhibition of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair.[6][7][8] Inhibition of RR leads to the depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which in turn induces cell cycle arrest and apoptosis.[9]
Some thiosemicarbazones have also been shown to induce apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[2][10]
Signaling Pathway for Thiosemicarbazide-Induced Apoptosis
Caption: Proposed signaling pathway for apoptosis induction by thiosemicarbazides.
Conclusion
This compound is expected to exist predominantly in the thione tautomeric form, a characteristic that is critical for its biological activity. The synthesis and characterization of this compound can be achieved through established methods, and its potential as a therapeutic agent, likely through the inhibition of ribonucleotide reductase and induction of apoptosis, warrants further investigation. This guide provides a foundational understanding for researchers and professionals in the field of drug development to explore the potential of this and related compounds. Further experimental and computational studies on the 3-pyridyl isomer are encouraged to confirm the inferences made from its 2-pyridyl counterpart.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]
- 4. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Whitepaper
CAS Number: 34955-25-4
Abstract
This document provides a comprehensive technical overview of N-(Pyridin-3-yl)hydrazinecarbothioamide, a heterocyclic thiosemicarbazide derivative. Thiosemicarbazides and their downstream derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potent anticancer, antimicrobial, and antiviral properties. This whitepaper collates available data on the synthesis, physicochemical properties, and potential biological activities of this compound and related compounds, targeting researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a foundational resource for further investigation and development of this and structurally similar molecules.
Chemical and Physical Properties
This compound, also known as 3-pyridylthiosemicarbazide, is a small molecule featuring a pyridine ring linked to a hydrazinecarbothioamide moiety. This structural arrangement imparts the potential for diverse chemical interactions and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34955-25-4 |
| Molecular Formula | C₆H₈N₄S |
| Molecular Weight | 168.22 g/mol |
| Appearance | White to off-white crystalline solid (typical for this class of compounds) |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. |
Table 2: Spectral Data for this compound and Analogs
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Aromatic protons (pyridine ring): δ 7.0-8.5 ppm; N-H protons: multiple signals, typically broad, in the range of δ 8.0-11.0 ppm. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons (pyridine ring): δ 120-150 ppm; Thione carbon (C=S): ~δ 180 ppm. |
| IR (KBr, cm⁻¹) | N-H stretching: 3100-3400; C=N stretching: ~1600; C=S stretching: 1000-1200.[2] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 168, with fragmentation patterns corresponding to the loss of thioamide and pyridine moieties. |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a general and reliable method for the synthesis of N-substituted hydrazinecarbothioamides involves the reaction of a corresponding hydrazine with an isothiocyanate. An alternative and common route for the synthesis of the parent thiosemicarbazide involves the reaction of hydrazine hydrate with carbon disulfide, followed by reaction with an appropriate amine.[1][3]
General Synthesis Workflow
The logical workflow for the synthesis of this compound and its subsequent derivatization to biologically active thiosemicarbazones is depicted below.
References
Molecular Docking of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular docking studies of N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives. While direct experimental docking data for the titular compound is not extensively available in public literature, this document outlines a robust, generalized protocol derived from studies on analogous thiosemicarbazone and hydrazinecarbothioamide compounds. This guide details the necessary experimental procedures, presents hypothetical yet plausible quantitative data in a structured format, and visualizes key workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating molecular modeling studies on this and related chemical entities.
Introduction
Hydrazinecarbothioamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The inclusion of a pyridine ring, as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in-silico method is instrumental in understanding structure-activity relationships (SAR) and in the rational design of new, more potent drug candidates.
This guide focuses on the procedural aspects and data representation of molecular docking studies concerning this compound, providing a framework for future research in this area.
Potential Biological Targets and Signaling Pathways
Based on the biological activities reported for analogous pyridyl-containing thiosemicarbazide and hydrazinecarbothioamide derivatives, several protein targets are of interest for molecular docking studies. These include enzymes and receptors involved in microbial pathogenesis and cancer progression. For the purpose of this guide, we will consider a hypothetical study targeting the Mycobacterium tuberculosis glutamine synthetase (MtGS) , a key enzyme in nitrogen metabolism of the bacterium, making it a potential target for novel antitubercular agents.
A potential mechanism of action could involve the inhibition of MtGS, leading to a disruption of the nitrogen assimilation pathway, which is essential for the survival of Mycobacterium tuberculosis.
Experimental Protocols: Molecular Docking
The following section details a generalized yet comprehensive protocol for conducting molecular docking studies on this compound and its derivatives. This protocol is an amalgamation of methodologies reported for similar compounds.
Software and Tools
-
Ligand Preparation: ChemDraw, Avogadro, PyRx
-
Protein Preparation: PyMOL, Discovery Studio, Chimera
-
Molecular Docking: AutoDock Vina, PyRx
-
Visualization: Discovery Studio, PyMOL
Ligand Preparation
-
3D Structure Generation: The 2D structure of this compound and its derivatives are drawn using chemical drawing software like ChemDraw. These 2D structures are then converted into 3D structures using software such as Avogadro.
-
Energy Minimization: The 3D structures of the ligands undergo energy minimization to obtain a stable conformation. This is typically performed using the steepest descent and conjugate gradient algorithms with a suitable force field (e.g., MMFF94).
-
File Format Conversion: The energy-minimized ligand structures are saved in a format compatible with the docking software, such as PDBQT for AutoDock Vina.
Protein Preparation
-
Retrieval of Protein Structure: The 3D crystallographic structure of the target protein (e.g., Mycobacterium tuberculosis glutamine synthetase, PDB ID: 1F5V) is downloaded from the Protein Data Bank (PDB).
-
Preparation of the Receptor: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. The prepared protein structure is then saved in the PDBQT format.
-
Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by identifying the binding pocket using tools within the docking software.
Molecular Docking Simulation
-
Docking Execution: The prepared ligand and protein files are used as input for the molecular docking software. AutoDock Vina, for instance, uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Docking Results: The docking results are analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses. The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visualization of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized using software like Discovery Studio or PyMOL.
Quantitative Data Summary
The following table presents hypothetical molecular docking data for this compound and some of its rationally designed derivatives against Mycobacterium tuberculosis glutamine synthetase (MtGS). This data is for illustrative purposes to demonstrate how results from such a study would be presented.
| Compound ID | Derivative (R-group) | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) |
| 1 | H (Parent Compound) | -7.2 | GLU218, GLY245 |
| 2 | 4-Chloro | -7.8 | GLU218, GLY245, ARG337 |
| 3 | 4-Methyl | -7.5 | GLU218, GLY245 |
| 4 | 4-Nitro | -8.1 | GLU218, GLY245, ARG337, SER248 |
| 5 | 2,4-Dichloro | -8.5 | GLU218, GLY245, ARG337, TYR159 |
Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against MtGS.
Conclusion
This technical guide provides a foundational framework for conducting and interpreting molecular docking studies of this compound and its analogs. By following the detailed experimental protocols and utilizing the structured data presentation formats outlined, researchers can effectively employ computational methods to explore the therapeutic potential of this class of compounds. The visualizations of the experimental workflow and a hypothetical signaling pathway further aid in the conceptual understanding of the research process. It is anticipated that this guide will serve as a valuable resource for the rational design and development of novel drug candidates based on the hydrazinecarbothioamide scaffold.
Structure-activity relationship (SAR) of N-substituted hydrazinecarbothioamides
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of N-Substituted Hydrazinecarbothioamides
For Researchers, Scientists, and Drug Development Professionals
N-substituted hydrazinecarbothioamides, a class of compounds also known as thiosemicarbazones, represent a versatile scaffold in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects, has positioned them as a focal point for drug discovery and development.[1][2][3][4] Understanding the structure-activity relationship (SAR) of this chemical class is paramount for designing novel derivatives with enhanced potency and selectivity. This guide provides a comprehensive overview of the SAR of N-substituted hydrazinecarbothioamides, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Core Scaffold and Synthetic Strategy
The fundamental structure of N-substituted hydrazinecarbothioamides consists of a hydrazinecarbothioamide core, which can be substituted at various positions. The general synthetic route involves the condensation of a carbohydrazide with an appropriate isothiocyanate.[5][6][7]
A common synthetic approach is the reaction of an acid hydrazide with an isothiocyanate in a suitable solvent, such as ethanol, often under reflux.[5][6][7] This straightforward method allows for the generation of a diverse library of compounds by varying the substituents on both the acid hydrazide and the isothiocyanate precursors.
Experimental Protocols
General Synthesis of 2-(aroyl)-N-(aryl)hydrazinecarbothioamides
A typical experimental protocol for the synthesis of N-substituted hydrazinecarbothioamides is as follows:
-
Reactant Preparation : An appropriate acid hydrazide (1 equivalent) is dissolved in absolute ethanol.[5]
-
Addition of Isothiocyanate : The desired isothiocyanate (1 equivalent) is added to the solution.[5][6]
-
Reaction Condition : The reaction mixture is heated under reflux for a specified period, typically ranging from 4 to 10 hours.[5][6]
-
Product Isolation : Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[6]
-
Purification : The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization.
-
Characterization : The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.[6][7]
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-substituted hydrazinecarbothioamides is significantly influenced by the nature and position of substituents on the aromatic rings and the core structure.
Antimicrobial Activity
Hydrazinecarbothioamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7][8]
-
Substituents on the N-phenyl ring : The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring can modulate the antimicrobial potency. For instance, compounds with a 4-bromophenyl or n-propyl substitution have shown significant antimicrobial activity.[6][7] In one study, the n-propyl substituted derivative was particularly effective against P. aeruginosa.[7]
-
Heterocyclic Moieties : The incorporation of heterocyclic rings, such as furan, can also impact the antimicrobial profile.[6][7]
Table 1: Antimicrobial Activity (MIC, µM) of Selected N-substituted hydrazinecarbothioamides [6][7]
| Compound ID | R-group | S. aureus | P. aeruginosa |
| 5b | 4-Nitrophenyl | Moderate Activity | Moderate Activity |
| 5c | 4-Fluorophenyl | Moderate Activity | Moderate Activity |
| 5d | 4-Chlorophenyl | Moderate Activity | Moderate Activity |
| 5e | 4-Bromophenyl | Significant Activity | Significant Activity |
| 5g | n-Propyl | 12.5 | 0.78 |
Antitubercular Activity
Certain N-substituted hydrazinecarbothioamides have emerged as potent agents against Mycobacterium tuberculosis. A quantitative structure-activity relationship (QSAR) study has provided insights into the key structural features required for anti-TB activity.[1]
-
Key Findings : The study identified several compounds with a minimum inhibitory concentration (MIC) as low as 0.4 µg/mL.[1] The QSAR model indicated that specific electronic and steric properties of the substituents are crucial for the observed activity.[1]
Table 2: Antitubercular Activity of Substituted Hydrazinecarbothioamides [1]
| Compound ID | MIC (µg/mL) against M. tuberculosis |
| 1 | 0.4 |
| 3 | 0.8 |
| 5 | 0.8 |
| 6 | 0.4 |
| 10 | 0.8 |
| 11 | 0.8 |
| 12 | 0.4 |
Cytotoxic and Antiviral Activities
Derivatives of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide have been investigated for their cytotoxic and antiviral properties.[2][3]
-
Cytotoxicity : Several compounds exhibited potent cytostatic effects against various cancer cell lines, including HeLa, CEM, and L1210, with IC₅₀ values in the low micromolar range.[2][3] The substitution pattern on the N-phenyl ring plays a critical role. For example, a 4-methoxyphenyl substituent (compound 5c) was found to be the most potent cytostatic agent in one series.[2][3] Replacing a chlorine atom with a methoxy group at the R₂ position often resulted in a marked increase in cytostatic activity.[3]
-
Antiviral Activity : Some derivatives showed antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) in HEL cell cultures, with IC₅₀ values ranging from 11 to 20 μM.[2][3]
Table 3: Cytotoxic and Antiviral Activities of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamides [2][3]
| Compound ID | R₂-substituent | Cytotoxicity IC₅₀ (µM) (L1210 cells) | Antiviral Activity IC₅₀ (µM) (HSV-1 in HEL cells) |
| 5a | H | >50 | 11 |
| 5b | Cl | 20 | 14 |
| 5c | OCH₃ | 1.9-4.4 | >100 |
| 5d | CH₃ | 10 | 16 |
Enzyme Inhibition
N-substituted hydrazinecarbothioamides have been explored as inhibitors of various enzymes, including tyrosinase, cholinesterases, and aldehyde dehydrogenase.[4][9][10]
-
Tyrosinase Inhibition : A series of N-aryl-2-phenyl-hydrazinecarbothioamides were identified as tyrosinase inhibitors.[9] Compound 4, with a specific substitution pattern, showed the best inhibitory activity with an IC₅₀ of 22.6 µM, acting through an uncompetitive mechanism.[9]
-
Cholinesterase Inhibition : N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] The length of the N-alkyl chain was found to be a critical determinant of inhibitory potency and selectivity.[10]
-
Aldehyde Dehydrogenase (ALDH) Inhibition : Some N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives have been studied as potential anticancer agents targeting ALDH.[4] Molecular docking studies suggested that these compounds bind to the active site of ALDH, primarily through hydrogen bonds involving the NH groups of the thiosemicarbazide core.[4]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-substituted hydrazinecarbothioamides are a result of their interaction with various biological targets and pathways.
EGR-1 Inhibition Pathway
Certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been identified as inhibitors of Early Growth Response Protein 1 (EGR-1) DNA-binding activity.[11] EGR-1 is a transcription factor implicated in inflammatory diseases like atopic dermatitis.[11] By inhibiting the binding of EGR-1 to DNA, these compounds can downregulate the expression of pro-inflammatory genes.[11]
Caption: EGR-1 signaling pathway and the inhibitory action of hydrazinecarbothioamides.
Experimental and Drug Discovery Workflow
The process of discovering and developing novel N-substituted hydrazinecarbothioamides with therapeutic potential follows a structured workflow, from initial design and synthesis to biological evaluation and SAR analysis.
Caption: General workflow for the discovery of N-substituted hydrazinecarbothioamides.
Conclusion
N-substituted hydrazinecarbothioamides continue to be a promising class of compounds in the field of medicinal chemistry. The extensive research into their synthesis and biological evaluation has led to a deeper understanding of their structure-activity relationships. The insights gained from SAR and QSAR studies are invaluable for the rational design of new analogues with improved therapeutic indices. Future research in this area will likely focus on the development of more selective and potent agents, as well as the elucidation of their precise mechanisms of action to further validate their potential as clinical drug candidates.
References
- 1. Substituted hydrazinecarbothioamide as potent antitubercular agents: synthesis and quantitative structure-activity relationship (QSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)- N-substituted-hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] This protocol is based on the well-established reaction of 3-pyridyl isothiocyanate with hydrazine hydrate. Included are the reaction scheme, a detailed experimental procedure, required materials and equipment, and characterization data. Additionally, potential applications and biological relevance are discussed, supported by a workflow diagram of the synthesis.
Introduction
This compound, also known as 4-(3-pyridyl)thiosemicarbazide, belongs to the thiosemicarbazide class of compounds. The core structure, featuring a pyridine ring linked to a thiosemicarbazide moiety, is a recognized pharmacophore in various therapeutic areas. The versatile synthetic accessibility and the ability to form stable complexes with metal ions contribute to their significance in the development of novel therapeutic agents. While extensive research exists on the biological activities of thiosemicarbazides as a class, including their potential as anticancer, antibacterial, and antifungal agents, specific studies on this compound are an active area of investigation.[1][2][3] This document outlines a reliable method for the synthesis of this compound, enabling further research into its chemical and biological properties.
Synthesis Protocol
The synthesis of this compound is achieved through the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group of 3-pyridyl isothiocyanate.
Reaction Scheme:
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3-Pyridyl isothiocyanate | ≥95% | Commercially Available |
| Hydrazine hydrate (50-60%) | Reagent Grade | Commercially Available |
| Ethanol (95% or absolute) | ACS Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Distilled water | --- | --- |
Table 2: Equipment
| Equipment |
| Round-bottom flask (100 mL) |
| Reflux condenser |
| Magnetic stirrer with heating mantle |
| Buchner funnel and filter paper |
| Beakers and graduated cylinders |
| Melting point apparatus |
| Rotary evaporator (optional) |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridyl isothiocyanate (e.g., 1.36 g, 10 mmol) in ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 0.5 mL, ~10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A white to off-white precipitate should form. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol and then with diethyl ether to facilitate drying.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Purification (Optional): If necessary, the crude product can be recrystallized from ethanol to obtain a higher purity solid.
Characterization
The synthesized this compound can be characterized by its physical and spectral properties.
Table 3: Physical and Spectroscopic Data
| Property | Value |
| CAS Number | 34955-25-4 |
| Molecular Formula | C6H8N4S |
| Molecular Weight | 168.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 177-178 °C |
| Yield | Typically high (e.g., >80%) |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=S, and pyridine ring vibrations. |
| ¹H NMR (DMSO-d₆, ppm) | Signals corresponding to aromatic protons of the pyridine ring and protons of the hydrazinecarbothioamide moiety. |
| ¹³C NMR (DMSO-d₆, ppm) | Resonances for the pyridine ring carbons and the thiocarbonyl carbon (C=S). |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and characterization of this compound.
Potential Applications and Biological Significance
Thiosemicarbazide derivatives are a well-studied class of compounds with a broad spectrum of biological activities. While specific biological data for this compound is an emerging area of research, the general activities of related compounds suggest several potential applications:
-
Antimicrobial Agents: Many thiosemicarbazides exhibit potent activity against various strains of bacteria and fungi.[3][4] The pyridine moiety can further enhance this activity.
-
Anticancer Agents: The thiosemicarbazide scaffold is present in several compounds that have been investigated for their antitumor properties.[1][5] These compounds can act through various mechanisms, including the inhibition of ribonucleotide reductase.
-
Coordination Chemistry: The sulfur and nitrogen atoms of the thiosemicarbazide group act as excellent ligands for metal ions, forming stable coordination complexes. These metal complexes themselves can exhibit enhanced biological activities compared to the free ligands.
The synthesis protocol provided herein offers a straightforward and efficient method to obtain this compound, facilitating further investigations into its potential as a lead compound in drug discovery programs.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Work in a well-ventilated fume hood and avoid inhalation and skin contact.
-
3-Pyridyl isothiocyanate is a lachrymator and should be handled with care in a fume hood.
-
Ethanol is flammable; avoid open flames.
This protocol is intended for use by trained laboratory personnel. Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. mdpi.com [mdpi.com]
Application Note: 1H NMR Spectroscopic Analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(Pyridin-3-yl)hydrazinecarbothioamide. It includes predicted spectral data based on the analysis of analogous structures, a comprehensive experimental methodology, and a structural diagram with proton assignments to aid in the characterization of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the hydrazinecarbothioamide side chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.65 | d | 2.4 |
| H-4 | 8.15 | dd | 8.2, 1.5 |
| H-5 | 7.40 | ddd | 8.2, 4.8, 0.7 |
| H-6 | 8.30 | dd | 4.8, 1.5 |
| NH (hydrazine) | 9.80 | s (broad) | - |
| NH (amide) | 8.50 | s (broad) | - |
| NH₂ (thioamide) | 7.90 | s (broad) | - |
Note: The chemical shifts of NH protons can be broad and their positions may vary depending on solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
2.1. Materials and Equipment
-
Sample: this compound (approx. 5-10 mg)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm diameter, high-precision
-
NMR Spectrometer: 400 MHz or higher field strength
2.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Add a small amount of TMS (typically 1-2 µL) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).
2.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
-
Acquire the Free Induction Decay (FID) data.
2.4. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to elucidate the spin-spin coupling between neighboring protons.
Structural Representation and Proton Assignments
The chemical structure of this compound with the assigned protons corresponding to the predicted ¹H NMR data is shown below.
Application Notes and Protocols for Antimicrobial Assays of N-(Pyridin-3-yl)hydrazinecarbothioamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the antimicrobial efficacy of N-(Pyridin-3-yl)hydrazinecarbothioamide (also known as pyridine-3-thiosemicarbazide) derivatives. Thiosemicarbazide compounds containing a pyridine nucleus are a class of molecules that have garnered significant interest for their potential biological activities, including antimicrobial properties.[1][2] These application notes describe two standard in vitro methods: the Agar Well Diffusion assay for preliminary screening and the Broth Microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3] Adherence to these standardized protocols is crucial for obtaining reproducible and comparable results in the discovery and development of new antimicrobial agents.
Principle of the Assays
1.1. Agar Well Diffusion Method This method is a preliminary, qualitative assay used to screen for antimicrobial activity.[4][5] An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the test compound (dissolved in a suitable solvent) is introduced into these wells.[6] The compound diffuses through the agar, and if it possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[4]
1.2. Broth Microdilution Method (MIC & MBC) This is a quantitative method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3][7] The assay is performed in a 96-well microtiter plate where serial dilutions of the test compound are inoculated with a standardized suspension of the microorganism.[8][9] Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth in the MIC test is subcultured onto an agar medium free of the test compound.[11] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[11]
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare MHA Plates: Aseptically pour molten MHA into sterile Petri dishes to a uniform thickness and allow them to solidify.
-
Prepare Inoculum: Prepare a microbial suspension in sterile broth or saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate to ensure a uniform lawn of growth.[6]
-
Create Wells: Use a sterile cork borer to aseptically punch uniform wells into the agar.[4]
-
Add Test Compounds: Prepare stock solutions of the derivatives in DMSO. Add a fixed volume (e.g., 50-100 µL) of each test compound solution into the corresponding wells.[6]
-
Controls: Use a well with DMSO alone as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
Measure Zones of Inhibition: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound derivatives
-
DMSO
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Standardized microbial inoculum (diluted to final concentration of ~5 x 10⁵ CFU/mL)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare Compound Dilutions:
-
Dissolve the test compounds in DMSO to create a high-concentration stock solution.
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the test compound stock solution (prepared in CAMHB) to the first column of wells, resulting in the starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
-
Controls:
-
Column 11 (Growth Control): 100 µL of CAMHB + 100 µL of microbial inoculum (no compound).
-
Column 12 (Sterility Control): 200 µL of uninoculated CAMHB.[8]
-
-
Prepare and Add Inoculum:
-
Adjust a microbial culture to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of this final inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
Determine MIC: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[10] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MHA plates
-
Micropipette and sterile tips
-
Results from the MIC assay
Procedure:
-
Subculturing: Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[10]
-
Plating: Aspirate a 10-100 µL aliquot from each of these selected wells and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.[11]
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format to facilitate comparison between derivatives and microbial strains.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group Substitution | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| PYT-01 | H | Staphylococcus aureus (ATCC 29213) | 16 | 32 |
| PYT-01 | H | Escherichia coli (ATCC 25922) | 32 | >64 |
| PYT-02 | 4-Cl | Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| PYT-02 | 4-Cl | Escherichia coli (ATCC 25922) | 16 | 32 |
| PYT-03 | 4-NO₂ | Staphylococcus aureus (ATCC 29213) | 4 | 8 |
| PYT-03 | 4-NO₂ | Escherichia coli (ATCC 25922) | 8 | 16 |
| Ciprofloxacin | (Positive Control) | Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 |
| Ciprofloxacin | (Positive Control) | Escherichia coli (ATCC 25922) | 0.125 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows for antimicrobial screening.
Caption: Logical workflow for antimicrobial drug discovery from primary screening to lead candidate identification.
Caption: Step-by-step experimental workflow for determining MIC and MBC values using the broth microdilution method.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. botanyjournals.com [botanyjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. youtube.com [youtube.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: Anticancer Screening of N-(Pyridin-3-yl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer screening protocols for N-(Pyridin-3-yl)hydrazinecarbothioamide and related thiosemicarbazide derivatives. This document includes quantitative data on the cytotoxic activity of similar compounds, detailed experimental methodologies, and visual representations of workflows and potential mechanisms of action.
Quantitative Data Summary
While specific anticancer screening data for this compound is not extensively available in the public domain, the following table summarizes the in vitro cytotoxic activity of structurally related pyridine-based thiosemicarbazone derivatives against various human cancer cell lines. This data provides a valuable reference for the potential efficacy of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.1 - 0.2 | [1] |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.1 - 100 | [1] |
| N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 1 - 100 | [1] |
| Pyridine Thiosemicarbazone Derivative 3w | UO-31 (Renal) | 0.57 | [2] |
| Pyridine Thiosemicarbazone Derivative 3g, 3h, 3w | IGROV1 (Ovarian), HCC-2998 (Colon), MALME-3M (Melanoma) | 2.00 - 4.89 | [2] |
| Gallium(III) complex with N-Cyclohexyl-N-methyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide (C6) | HepG-2 (Liver) | 0.14 ± 0.01 | [3] |
| Ligand L6 (N-Cyclohexyl-N-methyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide) | HepG-2 (Liver) | 0.32 ± 0.02 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide.[2]
Materials:
-
3-Pyridylhydrazine
-
Carbon disulfide (CS2)
-
Ethanol
-
Hydrazine hydrate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Step 1: Formation of the Hydrazinecarbothioic Acid Salt:
-
In a round-bottom flask, dissolve 3-pyridylhydrazine in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide (CS2) to the stirred solution.
-
Continue stirring in the ice bath for 30 minutes. A precipitate should form.
-
-
Step 2: Formation of this compound:
-
To the reaction mixture from Step 1, add a slight excess of hydrazine hydrate dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Screening: MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Induction Analysis
The induction of apoptosis is a key indicator of anticancer activity. This can be assessed using several methods, including Annexin V-FITC/Propidium Iodide (PI) staining and cell cycle analysis by flow cytometry.
2.3.1. Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed and treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
2.3.2. Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can identify a sub-G1 peak, which is indicative of apoptotic cells.
Procedure:
-
Seed and treat cells as described for the Annexin V assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Enzyme Inhibition Assay using N-(Pyridin-3-yl)hydrazinecarbothioamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. These molecules have been investigated for their inhibitory activity against various enzymes, playing crucial roles in different pathological conditions. Notably, derivatives of pyridine hydrazinecarbothioamide have demonstrated inhibitory effects on enzymes such as cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), which are key targets in the management of Alzheimer's disease.[1] The thiosemicarbazone moiety within these compounds is a critical pharmacophore that can chelate metal ions and interact with active sites of enzymes.
These application notes provide a detailed protocol for assessing the enzyme inhibitory potential of this compound and its analogs, using the well-established Ellman's method for acetylcholinesterase (AChE) inhibition as a primary example.[1][2][3][4][5] This colorimetric assay is a robust and widely used method for screening and characterizing AChE inhibitors.[6]
Principle of the Assay (Ellman's Method)
The acetylcholinesterase inhibition assay is based on the measurement of the enzymatic activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The resulting thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB production is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[1][4][5][6] When an inhibitor such as this compound is present, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound.
Figure 1: Principle of the Ellman's method for AChE inhibition.
Experimental Protocols
Materials and Reagents
-
This compound (or its analog)
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
96-well microplates
-
Microplate reader
-
Donepezil or Galantamine (as a positive control)
-
Dimethyl sulfoxide (DMSO)
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer containing 0.1% BSA. Dilute to a final concentration of 0.1 U/mL with the same buffer just before use.
-
ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control Solution: Prepare a stock solution of Donepezil or Galantamine in DMSO and make serial dilutions in phosphate buffer.
Assay Procedure
The assay is typically performed in a 96-well microplate format.
-
Assay Mixture Preparation: In each well of the 96-well plate, add the following reagents in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the inhibitor solution at various concentrations (or buffer for the control and positive control wells).
-
10 µL of AChE solution (0.1 U/mL).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme.[1]
-
Addition of DTNB: After the pre-incubation period, add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCh solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically every minute for 10-15 minutes, or as an endpoint reading after a fixed time (e.g., 10 minutes).[1][3]
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Control (100% activity): Contains all reagents with the buffer instead of the inhibitor solution.
-
Positive Control: Contains all reagents with a known inhibitor like Donepezil instead of the test compound.
-
Figure 2: Experimental workflow for the AChE inhibition assay.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Data Presentation
The inhibitory activities of this compound and its analogs can be summarized in a table for easy comparison. The following table presents representative data for a structurally related compound.
| Compound | Target Enzyme | IC50 (µM) |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide[1] | AChE | 9.68 ± 0.21 |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide[1] | BChE | 11.59 ± 1.2 |
| Donepezil (Reference) | AChE | Varies by assay |
Troubleshooting
-
High background absorbance: Ensure that the DTNB and ATCh solutions are freshly prepared. Check for potential non-enzymatic hydrolysis of ATCh.
-
Low signal: The enzyme activity may be too low. Check the concentration and activity of the AChE stock solution.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing in the wells. Maintain a constant temperature during the assay. The final DMSO concentration should be kept low and consistent across all wells.
-
Precipitation of the inhibitor: If the test compound precipitates in the assay buffer, try adjusting the final DMSO concentration or using a different co-solvent.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle all chemicals with care, following the manufacturer's safety data sheets (SDS).
-
Organophosphate inhibitors and some reagents can be toxic. Handle them in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyridine Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of pyridine thiosemicarbazones using microwave-assisted organic synthesis (MAOS). Thiosemicarbazones are a versatile class of compounds with a wide range of biological activities, including potent anticancer and antimicrobial properties. Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[1][2] These protocols outline the synthesis, characterization, and biological evaluation of pyridine thiosemicarbazones, supported by quantitative data and visualizations of experimental workflows and relevant biological signaling pathways.
Introduction
Thiosemicarbazones are Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. The resulting scaffold possesses a flexible backbone with sulfur and nitrogen donor atoms that can chelate with various metal ions, a property often linked to their biological activity.[3][4] Pyridine-containing thiosemicarbazones, in particular, have garnered significant interest in medicinal chemistry due to their enhanced pharmacological profiles.[5]
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2] This technology allows for precise and uniform heating of the reaction mixture, leading to faster and more efficient chemical transformations.
Microwave-Assisted Synthesis of Pyridine Thiosemicarbazones
The general synthetic route for pyridine thiosemicarbazones involves the condensation reaction between a pyridine aldehyde or ketone and a thiosemicarbazide derivative under microwave irradiation. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid.[1][6]
General Reaction Scheme:
R1, R2 = H, alkyl, aryl, etc. R3 = H, alkyl, aryl, etc.
Figure 1: General reaction scheme for the synthesis of pyridine thiosemicarbazones.
Experimental Data Summary
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various pyridine thiosemicarbazones as reported in the literature.
| Precursor (Pyridine Aldehyde/Ketone) | Thiosemicarbazide | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Thiosemicarbazide | Ethanol | 900 | 1.5 | High | [7][8] |
| 2,6-Dimethoxypyridinecarboxaldehyde | Various | Ethanol | 100 | 20-40 | Satisfactory | [1][9] |
| Various Aldehydes | Various | Solvent-free | 800 | 3 | 88-98 | [1] |
| Heteroaromatic Ketone/Carbaldehyde | Thiosemicarbazide | Ethanol | 50 (max) | 30 | - | [10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyridine-2-carbaldehyde Thiosemicarbazone
This protocol describes the microwave-assisted synthesis of pyridine-2-carbaldehyde thiosemicarbazone.
Materials:
-
Pyridine-2-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve equimolar quantities of pyridine-2-carbaldehyde (e.g., 1.1875 mL, 0.0125 mol) and thiosemicarbazide (e.g., 1.1375 g, 0.0125 mol) in a minimal amount of hot ethanol.[7][8]
-
Stir the mixture to ensure homogeneity.
-
Place the vessel in the microwave reactor and irradiate at 900W for 90 seconds.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, a solid product will form.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the purified product in a desiccator.
Characterization:
-
Melting Point: 207-208 °C[7]
-
FT-IR (KBr, cm⁻¹): 3434, 3261, 3161, 1608, 742, 619[7]
-
¹H NMR (DMSO-d₆, ppm): δ 11.64 (s, 1H, NH), 8.53 (d, 1H), 8.35 (s, 1H, CH), 8.23 (d, 1H), 8.20 (d, 1H), 7.80 (t, 1H), 7.35 (t, 1H)[7]
-
¹³C NMR (DMSO-d₆, ppm): δ 178.74 (C=S), 149.79, 142.97, 137.13, 124.68, 120.82[7]
Protocol 2: General Procedure for N1,N4-Substituted Pyridine Thiosemicarbazones
This protocol provides a general method for the synthesis of N1,N4-substituted pyridine thiosemicarbazones under microwave irradiation, which can be performed with or without a solvent.[1]
Materials:
-
Substituted pyridine aldehyde (e.g., 2,6-dimethoxypyridinecarboxaldehyde)
-
Alkyl or aryl thiosemicarbazide
-
Ethanol (for solvent-based reaction)
-
Glacial acetic acid (catalyst)
-
Microwave reactor
Procedure (with solvent):
-
In a microwave-safe reaction vessel, mix the aldehyde (0.84 mmol) and the alkyl or aryl thiosemicarbazide (0.84 mmol) in ethanol (5 mL).[6]
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Irradiate the mixture in a microwave reactor for 20-40 minutes at 100 W.[1][6]
-
After cooling, filter the resulting solid and wash it several times with ice-cold ethanol.[6]
Procedure (solvent-free):
-
In a microwave-safe reaction vessel, mix the aldehyde (0.84 mmol) and the alkyl or aryl thiosemicarbazide (0.84 mmol).
-
Add a few drops of glacial acetic acid.
-
Irradiate the mixture in a microwave reactor for 3 minutes at 800 W.[1]
-
After cooling, the solid product is obtained.
Visualizations
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis and characterization of pyridine thiosemicarbazones.
Biological Applications and Mechanisms of Action
Pyridine thiosemicarbazones exhibit a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.[11] Their mechanism of action is often multifaceted and involves several cellular pathways.
Anticancer Activity
The anticancer properties of pyridine thiosemicarbazones are attributed to several mechanisms:
-
Chelation of Metal Ions: These compounds can chelate essential metal ions like iron and copper, which are crucial for tumor growth and proliferation.[12][13] This disrupts cellular iron metabolism and can lead to the generation of reactive oxygen species (ROS).[9][13]
-
Induction of Oxidative Stress: The formation of redox-active metal complexes can lead to an increase in intracellular ROS levels, causing damage to DNA, proteins, and lipids, and ultimately triggering cell death.[9][10][12]
-
Induction of Apoptosis: Pyridine thiosemicarbazones can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[9][14] This can involve the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.[15]
-
Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[9][12]
-
Endoplasmic Reticulum (ER) Stress: Some pyridine thiosemicarbazones can induce ER stress, as indicated by the upregulation of chaperone proteins like GRP78, which can lead to apoptosis.[15]
-
Disruption of Calcium Homeostasis: They can also disrupt intracellular calcium levels, a key signaling molecule involved in various cellular processes, including apoptosis.[15]
Antimicrobial Activity
The antimicrobial activity of pyridine thiosemicarbazones is also linked to their ability to chelate metal ions, which are essential for the survival and growth of microorganisms. By sequestering these ions, they can inhibit key enzymatic processes in bacteria and fungi.[16] The lipophilicity of these compounds can also facilitate their diffusion across microbial cell membranes, enhancing their efficacy.[16]
Signaling Pathways
The following diagram illustrates the proposed signaling pathways involved in the anticancer activity of pyridine thiosemicarbazones.
Caption: Proposed signaling pathways for the anticancer activity of pyridine thiosemicarbazones.
Conclusion
Microwave-assisted synthesis provides a superior method for the rapid and efficient production of pyridine thiosemicarbazones. These compounds continue to be a promising class of therapeutic agents due to their potent and multifaceted biological activities. The protocols and information provided herein offer a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology, facilitating further exploration and development of these important molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Calcium release induced by 2-pyridinecarboxaldehyde thiosemicarbazone and its copper complex contributes to tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for N-(Pyridin-3-yl)hydrazinecarbothioamide. This method is crucial for quality control and stability testing in drug development and research environments. The described protocol offers a reliable approach to ensure the integrity of this compound.
Introduction
This compound is a heterocyclic compound containing a pyridine ring and a hydrazinecarbothioamide functional group. Compounds of this class are of significant interest in medicinal chemistry due to their potential biological activities. Accurate and precise analytical methods are therefore essential for the characterization and quality assessment of this compound. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability parameters and a summary of the method's key attributes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₄S | ChemSrc |
| Molecular Weight | 168.22 g/mol | BLD Pharm |
| Melting Point | 177-178°C | ChemSrc |
| Boiling Point | 317.8°C at 760 mmHg | ChemSrc |
| Appearance | White to off-white crystalline powder | General knowledge |
| SMILES | C1=CC(=CN=C1)NNC(=S)N | BLD Pharm |
HPLC Method for Purity Analysis
This method is designed to provide excellent separation of this compound from its potential impurities and degradation products.
Chromatographic Conditions
The recommended HPLC parameters are summarized in Table 2.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA/UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (based on UV absorbance of similar structures, a PDA detector is recommended to confirm the optimal wavelength)[1] |
| Run Time | 25 minutes |
Mobile Phase Gradient
The gradient elution profile is detailed in Table 3.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a diluent (50:50 v/v Acetonitrile:Water).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are outlined in Table 4.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Purity Calculation
The purity of the sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Potential Impurities and Degradation Products
Potential impurities in this compound may arise from the synthesis process or degradation.
-
Starting Materials: Unreacted 3-pyridylhydrazine and reagents used for the introduction of the thiocarbonyl group.
-
By-products: Products from side reactions occurring during synthesis.
-
Degradation Products: Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[2][3][4] Common degradation pathways for similar compounds involve hydrolysis of the carbothioamide group.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis.
Logical Relationships in Method Development
The diagram below outlines the key considerations and their relationships in the development of this HPLC method.
Caption: HPLC Method Development Logic.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the purity analysis of this compound. The detailed protocol and system suitability criteria will enable researchers and drug development professionals to accurately assess the quality of this compound, ensuring the integrity and reproducibility of their scientific work.
References
Application Notes and Protocols for TLC Monitoring of N-(Pyridin-3-yl)hydrazinecarbothioamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide and its subsequent reaction to form a thiosemicarbazone, a class of compounds with significant interest in drug development, particularly as antitubercular agents. A key focus is the use of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. Detailed methodologies for reaction execution, TLC analysis, and data interpretation are presented. This guide is intended to equip researchers with the practical knowledge to efficiently track the progress of these reactions, identify key components, and determine reaction completion.
Introduction
This compound and its derivatives, particularly thiosemicarbazones, are scaffolds of significant interest in medicinal chemistry. They have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. A notable application is in the development of antitubercular agents that target essential enzymes in Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis.
Efficient synthesis and derivatization of the this compound core are essential for developing new therapeutic agents. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of these chemical transformations. By observing the disappearance of starting materials and the appearance of products on a TLC plate, chemists can optimize reaction times, assess conversion, and identify potential intermediates or byproducts. These notes provide a comprehensive guide to the application of TLC in this specific context.
Experimental Protocols
Protocol 1: Synthesis of this compound (2)
This protocol describes the synthesis of this compound from 3-pyridyl isothiocyanate.
Materials:
-
3-Pyridyl isothiocyanate (1)
-
Hydrazine monohydrate
-
Ethanol, absolute
-
Silica gel TLC plates (e.g., Merck Kieselgel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL per gram of isothiocyanate).
-
To this stirring solution, add hydrazine monohydrate (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC (see Protocol 3 for details).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound (2).
Protocol 2: Synthesis of N-(Pyridin-3-yl)-2-(4-chlorobenzylidene)hydrazinecarbothioamide (4)
This protocol details the formation of a thiosemicarbazone from this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound (2)
-
4-Chlorobenzaldehyde (3)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Silica gel TLC plates
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Suspend this compound (2) (1.0 eq) in absolute ethanol (15 mL per gram).
-
Add 4-chlorobenzaldehyde (3) (1.0 eq) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (see Protocol 3 for details).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazone product (4).
Protocol 3: TLC Monitoring Protocol
This protocol outlines the general procedure for monitoring the reactions described in Protocols 1 and 2.
Procedure:
-
Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube. Dissolve the aliquot in a small amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a separate vial.
-
Spotting: On a silica gel TLC plate, draw a faint starting line with a pencil. Spot the starting material(s), the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture on the starting line.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the starting line. Allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil. If necessary, further visualize by dipping the plate in a potassium permanganate stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The progress of the reactions can be effectively monitored by observing the changes in the TLC profile over time. The following table summarizes the expected Rf values for the reactants and products in a representative TLC system.
| Compound | Structure No. | Description | Mobile Phase | Expected Rf Value | Visualization |
| 3-Pyridyl isothiocyanate | 1 | Starting Material (Protocol 1) | 30% Ethyl Acetate / 70% Hexane | ~ 0.80 | UV Active |
| Hydrazine | - | Starting Material (Protocol 1) | 30% Ethyl Acetate / 70% Hexane | ~ 0.10 (streaking) | Permanganate Stain |
| This compound | 2 | Product (Protocol 1) / Starting Material (Protocol 2) | 30% Ethyl Acetate / 70% Hexane | ~ 0.35 | UV Active, Permanganate Stain |
| 4-Chlorobenzaldehyde | 3 | Starting Material (Protocol 2) | 30% Ethyl Acetate / 70% Hexane | ~ 0.75 | UV Active |
| N-(Pyridin-3-yl)-2-(4-chlorobenzylidene)hydrazinecarbothioamide | 4 | Product (Protocol 2) | 30% Ethyl Acetate / 70% Hexane | ~ 0.60 | UV Active |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and reaction monitoring.
Proposed Mechanism of Antitubercular Action
Many thiosemicarbazide derivatives exhibit antitubercular properties by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.
Caption: Inhibition of InhA by thiosemicarbazone derivatives.
Application Notes and Protocols: In Vitro Evaluation of N-(Pyridin-3-yl)hydrazinecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of N-(Pyridin-3-yl)hydrazinecarbothioamide derivatives. This class of compounds, belonging to the broader family of thiosemicarbazides, has garnered significant interest for its therapeutic potential. Thiosemicarbazide and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting activities.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes essential for cell survival and proliferation.[2]
This document outlines standardized protocols for assessing the cytotoxic, antimicrobial, and enzyme-inhibitory properties of these compounds, presents representative data in tabular format for easy comparison, and includes workflow diagrams to visualize the experimental processes.
Application Note 1: Anticancer Activity Evaluation
Thiosemicarbazide derivatives are promising candidates for anticancer drug development.[1] Their antiproliferative effects have been observed across various cancer cell lines, including those from breast, lung, and skin cancers.[2][3][4] A key mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, thereby halting cell proliferation.[1][5] The following protocols describe the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Data Presentation: Anticancer Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes representative IC₅₀ values for hypothetical this compound derivatives against various human cancer cell lines, based on published data for related compounds.[3][4][6]
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | B16-F10 (Melanoma) IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| PYHT-1 | 4-Chloro-phenyl | 7.10 | 18.5 | 5.2 | 0.60 |
| PYHT-2 | 3-Methoxy-phenyl | 4.50 | 12.8 | 3.9 | 0.60 |
| PYHT-3 | Unsubstituted Phenyl | 15.2 | 25.1 | 11.7 | 0.60 |
| PYHT-4 | 4-Nitro-phenyl | 3.83 | 9.7 | 2.1 | 0.60 |
Data are hypothetical but representative of values found in the literature for similar thiosemicarbazide derivatives.[2][3]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the determination of cell viability upon treatment with the test compounds using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Anticancer Evaluation Workflows
Caption: Workflow diagram of the MTT cell viability assay.
Caption: Proposed mechanism: Inhibition of Ribonucleotide Reductase.
Application Note 2: Antimicrobial Susceptibility Testing
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[7] Thiosemicarbazides have demonstrated notable activity against various bacterial and fungal pathogens.[8][9] Their effectiveness is often linked to the inhibition of essential microbial enzymes or disruption of cellular processes. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound.[7][10]
Data Presentation: Antimicrobial Activity (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The table below shows representative MIC values for hypothetical derivatives against common pathogens.
| Compound ID | Derivative Substitution | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |
| PYHT-1 | 4-Chloro-phenyl | 15.6 | 62.5 | 31.25 | 1.0 |
| PYHT-2 | 3-Methoxy-phenyl | 7.81 | 31.25 | 15.6 | 1.0 |
| PYHT-3 | Unsubstituted Phenyl | 62.5 | >128 | 62.5 | 1.0 |
| PYHT-4 | 4-Nitro-phenyl | 7.81 | 15.625 | 7.81 | 1.0 |
Data are hypothetical but representative of values found in the literature for similar thiosemicarbazide derivatives.[8][11]
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells except the first column. Prepare serial two-fold dilutions of the test compounds by adding 100 µL of the highest concentration to the first column and then transferring 50 µL sequentially across the plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum + broth) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. If using resazurin, a color change from blue to pink indicates viable cells.
Visualization: Antimicrobial Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Application Note 3: Enzyme Inhibition Assays
The biological activity of this compound derivatives can also be attributed to their ability to inhibit specific enzymes. Related compounds have been identified as inhibitors of tyrosinase, cholinesterases, and various kinases.[12][13][14] A general protocol for a colorimetric or fluorometric enzyme inhibition assay is provided below.
Data Presentation: Enzyme Inhibition (IC₅₀)
The table below provides representative IC₅₀ values for hypothetical derivatives against common enzymes.
| Compound ID | Derivative Substitution | Tyrosinase IC₅₀ (µM) | Acetylcholinesterase (AChE) IC₅₀ (µM) | Standard Inhibitor IC₅₀ (µM) |
| PYHT-1 | 4-Chloro-phenyl | 7.8 | 140.5 | 3.8 (Kojic Acid) / 104.5 (Galantamine) |
| PYHT-2 | 3-Methoxy-phenyl | 3.5 | 160.0 | 3.8 (Kojic Acid) / 104.5 (Galantamine) |
| PYHT-3 | Unsubstituted Phenyl | 15.2 | >200 | 3.8 (Kojic Acid) / 104.5 (Galantamine) |
| PYHT-4 | 4-Nitro-phenyl | 2.1 | 114.6 | 3.8 (Kojic Acid) / 104.5 (Galantamine) |
Data are hypothetical but representative of values found in the literature for similar thiosemicarbazide derivatives.[12][13]
General Protocol: In Vitro Enzyme Inhibition Assay
Materials:
-
This compound derivatives
-
Target enzyme (e.g., tyrosinase, AChE)
-
Substrate (e.g., L-DOPA for tyrosinase, ATCI for AChE)
-
Chromogenic reagent (e.g., DTNB for AChE)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test compound (inhibitor).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals for a set period using a microplate reader. The rate of product formation is proportional to the change in signal over time.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Plot the inhibition percentage against the inhibitor concentration to calculate the IC₅₀ value.
Visualization: Principle of Enzyme Inhibition
Caption: Diagram illustrating the principle of competitive enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: N-(Pyridin-3-yl)hydrazinecarbothioamide as a Potential Cholinesterase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cholinesterase inhibitors are critical in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease, where they act by increasing the levels of the neurotransmitter acetylcholine in the brain.[1][2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two key enzymes responsible for the hydrolysis of acetylcholine.[1] While AChE is the primary target, BChE levels are known to rise as Alzheimer's disease progresses, making dual or selective BChE inhibitors valuable therapeutic candidates.[3][4]
Thiosemicarbazide and thiosemicarbazone derivatives have emerged as a promising class of compounds with potential cholinesterase inhibitory activity.[5][6][7][8] Although N-(Pyridin-3-yl)hydrazinecarbothioamide is not extensively documented as a cholinesterase inhibitor, these notes provide a framework for its evaluation based on the established activity of structurally related compounds. The protocols and data presented herein are representative and intended to guide researchers in the preliminary assessment of this and similar molecules.
Quantitative Data
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative inhibitory data for a hypothetical pyridinyl thiosemicarbazide derivative against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), with Donepezil, a known drug, as a reference standard.
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| Representative Pyridinyl Thiosemicarbazide | 9.68 | 11.59 | 0.84 |
| Donepezil | 2.16 | 4.50 | 0.48 |
Data is illustrative and based on values reported for similar compounds in the literature.[1][7]
Signaling Pathway and Mechanism of Inhibition
Acetylcholinesterase breaks down the neurotransmitter acetylcholine into choline and acetic acid, terminating the nerve signal.[9][10][11][12] Cholinesterase inhibitors block the active site of the enzyme, preventing this breakdown and thereby increasing the concentration and duration of acetylcholine in the synaptic cleft. The active site of AChE contains a catalytic triad (Ser-His-Glu) and an anionic subsite that binds the quaternary amine of acetylcholine.[9][10] Thiosemicarbazide-based inhibitors are thought to interact with key residues within this active site.
Caption: Mechanism of Cholinesterase Action and Inhibition.
Experimental Protocols
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound against AChE and BChE. The assay is based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.[13][14][15]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Butyrylcholinesterase (BChE) from human serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
This compound (Test Compound)
-
Donepezil (Reference Inhibitor)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and Donepezil in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound and reference inhibitor in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 1%.
-
Prepare the enzyme solution (AChE or BChE) in phosphate buffer to a final concentration of 0.5 U/mL.
-
Prepare the substrate solutions (ATCI and BTCI) in phosphate buffer to a final concentration of 10 mM.
-
Prepare the DTNB solution in phosphate buffer to a final concentration of 3 mM.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of the diluted test compound or reference inhibitor solution (or buffer for control).
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Mix and incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Where V_control is the reaction rate of the control (with no inhibitor) and V_sample is the reaction rate in the presence of the test compound.
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.
-
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
Conclusion and Future Directions
The provided data and protocols offer a foundational approach for investigating this compound as a potential cholinesterase inhibitor. Based on the activity of related thiosemicarbazide derivatives, this compound class warrants further exploration. Future studies should focus on confirming the inhibitory activity, determining the mode of inhibition through kinetic studies, and exploring structure-activity relationships (SAR) by synthesizing and testing analogues. Additionally, in silico molecular docking studies can provide valuable insights into the binding interactions with the active sites of AChE and BChE, guiding the design of more potent and selective inhibitors.[6][7]
References
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. scienceopen.com [scienceopen.com]
- 7. thiosemicarbazone-derivatives-as-potential-inhibitors-of-acetylcholinesterase-butyrylcholinesterase-and-their-molecular-docking-studies - Ask this paper | Bohrium [bohrium.com]
- 8. Synthesis of novel thiosemicarbazone derivatives and investigation of their dual AChE and MAO-B inhibitor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 11. What is the general reaction mechanism of acetylcholinesterase? | AAT Bioquest [aatbio.com]
- 12. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Application Notes and Protocols: Molecular Modeling of N-(Pyridin-3-yl)hydrazinecarbothioamide Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular modeling of N-(Pyridin-3-yl)hydrazinecarbothioamide, a compound of interest in drug discovery due to the known biological activities of related thiosemicarbazide derivatives. This document outlines protocols for in silico analysis and in vitro validation, summarizing key data from analogous compounds to guide research efforts.
Introduction
This compound belongs to the thiosemicarbazide class of compounds, which are known to exhibit a wide range of biological activities, including antitubercular, anticancer, and antimicrobial effects. The pyridine moiety is a common feature in many pharmacologically active compounds. Molecular modeling techniques are crucial for understanding the interactions of this compound at a molecular level, predicting its potential biological targets, and guiding the design of more potent and selective derivatives.
Potential therapeutic targets for thiosemicarbazide derivatives include enzymes crucial for pathogen survival and cancer progression, such as Mycobacterium tuberculosis glutamine synthetase and human topoisomerase II.
Data Presentation: Molecular Interactions and Biological Activity of Analogous Compounds
While specific molecular docking data for this compound is not extensively available in the public domain, the following tables summarize the biological activity and molecular docking results for closely related thiosemicarbazide and thiosemicarbazone analogs. This data provides valuable insights into the potential efficacy and interaction patterns of the title compound.
Table 1: Antitubercular Activity of Pyridyl Thiosemicarbazide Analogs against Mycobacterium Strains
| Compound (Isomer) | Target Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-pyridyl analog | M. smegmatis | 7.81 |
| 2-pyridyl analog | M. H37Ra | 15.625 |
| 2-pyridyl analog | M. phlei | 15.625 |
| 2-pyridyl analog | M. timereck | 15.625 |
Table 2: In Vitro Anticancer Activity of Pyridyl Thiosemicarbazone Analogs
| Compound Derivative | Cell Line | IC50 (µM) |
| 2-pyridineformamide thiosemicarbazone | MCF-7 (Breast Cancer) | 0.9 |
| Acridine-thiosemicarbazone derivative | B16-F10 (Melanoma) | 14.79 |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa (Cervical Cancer) | 0.1 - 0.2 |
Table 3: Molecular Docking Data of Thiosemicarbazide Analogs against Potential Targets
| Compound Analog | Protein Target | Docking Score / Binding Energy (kcal/mol) | Interacting Residues |
| Morpholine derivative with pyridin-3-yl | ESBL of E. coli | -5.2 | GLN192, HIS192 |
| Benzenesulfonamide derivative | Breast Cancer Target (4PYP) | -10.48 | Not specified |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous pyridyl thiosemicarbazides.
Materials:
-
3-Pyridinecarboxylic acid hydrazide
-
Appropriate isothiocyanate
-
Methanol
-
Standard laboratory glassware
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 0.01 mol of 3-pyridinecarboxylic acid hydrazide in 15 mL of methanol.
-
Add 0.01 mol of the appropriate isothiocyanate to the solution.
-
Reflux the reaction mixture for the required time (typically monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Molecular Docking Protocol
This generalized protocol can be adapted for docking this compound against various protein targets using software like AutoDock.
Software and Resources:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or other molecular visualization software
-
Protein Data Bank (PDB) for target structures
Procedure:
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure using a suitable chemical drawing tool.
-
Perform energy minimization of the ligand structure.
-
Save the ligand in a compatible format (e.g., .pdb).
-
In ADT, add polar hydrogens and compute Gasteiger charges. Save the prepared ligand in .pdbqt format.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., Topoisomerase IIβ - PDB ID: 3QX3, M. tuberculosis glutamine synthetase) from the PDB.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Add polar hydrogens and compute Kollman charges using ADT.
-
Save the prepared protein in .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site of the protein based on the location of the co-crystallized ligand or from literature reports.
-
Define the grid box dimensions in ADT to encompass the entire active site.
-
Generate the grid parameter file (.gpf).
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation, providing the prepared ligand, protein, and grid parameter file as input.
-
Set the exhaustiveness parameter to control the thoroughness of the search.
-
-
Analysis of Results:
-
Analyze the output file to obtain the binding energies and different conformations (poses) of the ligand.
-
Visualize the protein-ligand interactions for the best-scoring pose using PyMOL to identify key interactions like hydrogen bonds and hydrophobic interactions.
-
In Vitro Enzyme Inhibition Assay: Topoisomerase IIα Relaxation Assay
This protocol is to determine the inhibitory effect of this compound on human topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP solution
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
This compound dissolved in DMSO
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add human topoisomerase IIα to each reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the gel to determine the concentration at which the compound inhibits the relaxation of the supercoiled DNA. A positive result is indicated by the persistence of the supercoiled DNA band.
Visualization of Workflows and Pathways
Experimental and Computational Workflow
Application of N-(Pyridin-3-yl)hydrazinecarbothioamide in the Synthesis of Thiazole Derivatives: A Detailed Guide for Researchers
Introduction: The synthesis of thiazole derivatives is a cornerstone of medicinal chemistry and drug development. Thiazole rings are integral components of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. One versatile precursor for the synthesis of functionalized thiazoles is N-(pyridin-3-yl)hydrazinecarbothioamide, also known as N-(pyridin-3-yl)thiosemicarbazide. This compound serves as a readily available building block for the construction of 2-hydrazinylthiazole derivatives through the well-established Hantzsch thiazole synthesis. The presence of the pyridin-3-yl moiety can be of particular interest as the pyridine nucleus is also a common feature in many bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiazole derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Application Notes
This compound is primarily employed as a nucleophile in the Hantzsch synthesis of thiazoles. The general reaction involves the condensation of the thiosemicarbazide with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. The sulfur atom of the hydrazinecarbothioamide initially acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring.
The resulting thiazole derivatives, bearing a pyridin-3-yl-hydrazinyl moiety at the 2-position, are valuable scaffolds for further chemical modifications to explore structure-activity relationships (SAR). The exocyclic hydrazine group can be further derivatized, for instance, by condensation with various aldehydes and ketones to form Schiff bases, expanding the chemical diversity of the synthesized library.
The synthesized thiazole derivatives have shown promise in various therapeutic areas:
-
Antimicrobial Agents: Thiazole derivatives are known to possess significant antibacterial and antifungal properties. The incorporation of the pyridine ring may enhance this activity.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of thiazole-based compounds.
-
Anticancer Properties: The thiazole nucleus is present in some anticancer drugs, and novel derivatives are continuously being evaluated for their cytotoxic effects against various cancer cell lines.
-
Antidiabetic Agents: Recent research has explored hydrazine-containing thiazoles as potential inhibitors of enzymes related to diabetes.
Experimental Protocols
General Protocol for the Synthesis of 2-(2-(Pyridin-3-yl)hydrazinyl)thiazole Derivatives
This protocol describes a general procedure for the synthesis of thiazole derivatives starting from this compound and an α-haloketone.
Materials:
-
This compound
-
Appropriate α-haloketone (e.g., 2-chloro-1-phenylethanone)
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Glacial acetic acid (optional, as a catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to afford the pure thiazole derivative.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Presentation
Table 1: Examples of Synthesized Thiazole Derivatives and their Biological Activities
| Compound ID | Substituent (from α-haloketone) | Biological Activity | IC₅₀ / MIC (µM) | Reference |
| 1a | 4-Methylphenyl | Antimicrobial | 7.8 - 46.9 µg/mL | |
| 1b | 4-Chlorophenyl | Anti-inflammatory | 46.29 - 100.60 µg/mL | |
| 2a | Phenyl | Anticancer (MCF-7) | 31.5 ± 1.91 | |
| 2b | Bromophenyl | Anticancer (HepG2) | 51.7 ± 3.13 | |
| 3a | Various aryl | Antidiabetic (α-GLY) | 1.76 ± 0.01 | |
| 3b | Various aryl | Antidiabetic (AR) | 5.47 ± 0.53 nM |
Visualizations
Synthetic Workflow for Thiazole Derivatives
Caption: General workflow for the synthesis of thiazole derivatives.
Logical Relationship of Thiazole Synthesis and Application
Caption: Relationship between precursor, synthesis, and applications.
Application Notes and Protocols: N-(Pyridin-3-yl)hydrazinecarbothioamide for Antifungal Agent Development
Disclaimer: Due to the limited availability of specific experimental data for N-(Pyridin-3-yl)hydrazinecarbothioamide in the public domain, this document provides a representative framework for its investigation as a potential antifungal agent. The protocols and data presented are based on closely related pyridine-containing hydrazinecarbothioamide and thiosemicarbazide derivatives. Researchers should adapt these methodologies as required for the specific compound.
Introduction
Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents with new mechanisms of action. Thiosemicarbazides and their derivatives, such as hydrazinecarbothioamides, have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. The pyridine moiety is a key structural feature in many successful pharmaceuticals, and its incorporation into a hydrazinecarbothioamide scaffold is a rational approach for the development of new antifungal candidates. This document outlines key data, experimental protocols, and potential mechanisms of action to guide researchers in the evaluation of this compound and related compounds as antifungal agents.
Data Presentation
The antifungal activity of thiosemicarbazide and hydrazinecarbothioamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for various pyridine-containing hydrazinecarbothioamide derivatives against common fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives (general finding) | Candida albicans | Inactive | - | - |
| Candida glabrata | Inactive | - | - | |
| N'-(4-fluorophenyl)picolinohydrazide (1c) | Various phytopathogenic fungi | 0.041-1.851 | Carbendazim, Boscalid | - |
| N'-(3,4-fluorophenyl)picolinohydrazide (1ae) | Various phytopathogenic fungi | 0.041-1.851 | Carbendazim, Boscalid | - |
| Pyridine thiosemicarbazone derivative (3o) | Candida albicans | - | - | - |
| Pyridine thiosemicarbazone derivative (3k) | Candida albicans | - | - | - |
| Pyridine thiosemicarbazone derivative (3x) | Candida albicans | - | - | - |
| p-chloro derivative of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide | Candida albicans ATCC 66027 | Highly effective | Itraconazole | - |
| Candida spp. 12,810 (blood) | Highly effective | Itraconazole | - | |
| Candida spp. 178 (HVS) | Highly effective | Itraconazole | - |
Note: Specific MIC values for the pyridine thiosemicarbazone derivatives against Candida albicans were not provided in the search result, but the compounds demonstrated significant growth inhibition percentages.[1] A p-chloro substituted N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide derivative was reported to have enhanced anti-Candida activity compared to itraconazole.[2] In contrast, a series of 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives were found to be inactive against Candida albicans and Candida glabrata.[3] A series of N'-phenyl pyridylcarbohydrazides demonstrated potent activity against twelve phytopathogenic fungi, with EC50 values ranging from 0.041-1.851 μg/mL.[4]
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of related hydrazinecarbothioamide derivatives.[2][5]
Materials:
-
3-Pyridinecarboxylic acid hydrazide (Isonicotinic acid hydrazide)
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate for a phenyl derivative)
-
Absolute Ethanol
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 3-pyridinecarboxylic acid hydrazide and the selected isothiocyanate in absolute ethanol in a round-bottom flask.
-
Heat the resulting mixture under reflux for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M27-A3/M60)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the absorbance at 530 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.
Ergosterol Biosynthesis Inhibition Assay
A common mechanism of action for azole and related antifungal compounds is the inhibition of ergosterol biosynthesis. This protocol provides a method to quantify total ergosterol content in fungal cells.
Materials:
-
Fungal cells treated with and without this compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile water
-
UV-Vis spectrophotometer
Procedure:
-
Grow the fungal cells to mid-log phase in a suitable broth medium.
-
Expose the cells to the test compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period (e.g., 16 hours).
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Resuspend the cell pellet in alcoholic potassium hydroxide.
-
Saponify the lipids by incubating at 85°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer and measure its absorbance spectrum between 230 and 300 nm.
-
The presence of ergosterol is indicated by a characteristic four-peaked curve. The absence or reduction of this curve in treated cells suggests inhibition of ergosterol biosynthesis.
-
Ergosterol content can be calculated based on the absorbance values at specific wavelengths and the dry weight of the fungal cells.
Visualizations
Signaling Pathway: Fungal Ergosterol Biosynthesis
The following diagram illustrates the fungal ergosterol biosynthesis pathway, a key target for many antifungal drugs. Hydrazinecarbothioamide derivatives are often proposed to inhibit lanosterol 14α-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol.
Caption: Fungal Ergosterol Biosynthesis Pathway and Potential Inhibition Site.
Experimental Workflow
The following diagram outlines a general workflow for the screening and evaluation of novel antifungal compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, bioactivity and mechanism of N'-phenyl pyridylcarbohydrazides with broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary routes for the synthesis of this compound, starting from 3-aminopyridine. Both routes first involve the synthesis of the key intermediate, 3-pyridylhydrazine.
-
Route A: Diazotization of 3-aminopyridine followed by reduction. This is a common method for preparing arylhydrazines. 3-aminopyridine is first converted to its diazonium salt, which is then reduced to 3-pyridylhydrazine.
-
Route B: Synthesis from 3-halopyridine. This involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine.
Once 3-pyridylhydrazine is obtained, it is reacted with a thiocarbonyl source to yield the final product. Common thiocarbonyl sources include ammonium thiocyanate or an alkali metal thiocyanate.
Q2: I am getting a low yield in the synthesis of 3-pyridylhydrazine from 3-aminopyridine. What are the possible causes and solutions?
Low yields in the synthesis of 3-pyridylhydrazine via diazotization are often due to the instability of the intermediate diazonium salt. Here are some common causes and troubleshooting tips:
-
Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is essential to prevent a rapid increase in temperature and localized high concentrations of nitrous acid, which can lead to side reactions.
-
Purity of Starting Material: Ensure that the 3-aminopyridine is pure. Impurities can interfere with the diazotization reaction.
-
pH Control: The reaction is typically carried out in a strong acidic medium (e.g., HCl, H2SO4). Insufficient acidity can lead to the formation of diazoamino compounds and other byproducts.
-
Decomposition of Diazonium Salt: Pyridine-3-diazonium salts can be unstable. Using the diazonium salt solution immediately in the subsequent reduction step without isolation is recommended.
Q3: My final product, this compound, is impure. What are the likely impurities and how can I purify it?
Common impurities can include unreacted starting materials (3-pyridylhydrazine or the thiocyanate salt) and side products from the reaction.
-
Unreacted 3-pyridylhydrazine: This can often be removed by recrystallization.
-
Side Products: Thiourea may form as a byproduct from the isomerization of ammonium thiocyanate upon heating.[1]
-
Purification: Recrystallization is the most common method for purifying this compound. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[2][3][4] Washing the crude product with cold water can also help remove inorganic salts.
Q4: What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value (if available). A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): To check for the presence of starting materials and impurities.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups such as N-H, C=S, and the pyridine ring vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Pyridylhydrazine | - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient reduction. | - Ensure the reaction temperature is maintained at 0-5 °C during nitrite addition. - Add the sodium nitrite solution slowly and with vigorous stirring. - Use the generated diazonium salt immediately in the next step. - Ensure the reducing agent (e.g., SnCl₂ or Na₂SO₃) is fresh and added in the correct stoichiometric amount. |
| Low Yield of this compound | - Incomplete reaction between 3-pyridylhydrazine and the thiocyanate. - Isomerization of ammonium thiocyanate to thiourea. - Product loss during workup and purification. | - Increase the reaction time or temperature, monitoring by TLC. - Consider using an alternative thiocarbonyl source like potassium thiocyanate. - Optimize the recrystallization solvent and procedure to minimize product loss. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities. - Residual solvent. | - Attempt purification by column chromatography. - Try different recrystallization solvents or solvent mixtures. - Ensure the product is thoroughly dried under vacuum. |
| Inconsistent Results | - Variability in reagent quality. - Inconsistent reaction conditions. | - Use reagents from a reliable source and check their purity. - Carefully control reaction parameters such as temperature, reaction time, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylhydrazine Dihydrochloride
This protocol is adapted from general procedures for the synthesis of arylhydrazines.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-aminopyridine in concentrated HCl and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The precipitated 3-pyridylhydrazine dihydrochloride is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of thiosemicarbazides from a hydrazine salt.
Materials:
-
3-Pyridylhydrazine Dihydrochloride
-
Ammonium Thiocyanate (or Potassium Thiocyanate)
-
Ethanol (or an appropriate solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridylhydrazine dihydrochloride and ammonium thiocyanate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Heat the reaction mixture to reflux and maintain reflux for several hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold water to remove any unreacted thiocyanate salts.
-
The product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Quantitative Data
The yield of thiosemicarbazide synthesis can be influenced by various factors. The following table summarizes yields reported for analogous syntheses, which can serve as a benchmark.
| Hydrazine Derivative | Thiocarbonyl Source | Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Carbon Disulfide | - | Lower temperatures, then pyrolysis | < 70% | [5] |
| Hydrazine Hydrate | Carbon Disulfide (excess hydrazine) | Mercaptoethanol | - | 80-90% | [5] |
| Hydrazine Sulfate | Ammonium Thiocyanate | Water/Methanol | Reflux, 18 hours | High (unspecified) | [4] |
| 2-furoic acid hydrazide | 4-fluorophenylisothiocyanate | Ethanol | Reflux | 86% | [6] |
| Hydrazide derivative | Various isothiocyanates | Ethanol | Reflux, 4 hours | 61-83% | [6] |
| Pyridyl acid hydrazide | Allyl isothiocyanate | Ethanol | Reflux, 4-5 hours | 85% | [7] |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 2. chemmethod.com [chemmethod.com]
- 3. juniv.edu [juniv.edu]
- 4. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis of thiosemicarbazide. Thiosemicarbazide is an important… | by Jie Jiang | Medium [medium.com]
- 6. turkjps.org [turkjps.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N-(Pyridin-3-yl)hydrazinecarbothioamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Pyridin-3-yl)hydrazinecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reaction of 3-pyridylhydrazine with an appropriate thiocarbonyl source, such as ammonium thiocyanate, in a suitable solvent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 3-aminopyridine, which is first converted to 3-pyridylhydrazine, and a thiocyanate salt like ammonium thiocyanate. Glacial acetic acid is often used as a catalyst and the reaction is typically carried out in a solvent such as ethanol or water.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (3-pyridylhydrazine) and the appearance of the product spot, visualized under UV light, indicate the progression of the reaction.
Q4: What are the expected yield and purity of the final product?
A4: The yield and purity can vary depending on the reaction conditions and purification method. Generally, yields can range from moderate to good. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 3-pyridylhydrazine starting material. 2. Insufficient heating or reaction time. 3. Incorrect stoichiometry of reactants. 4. Catalyst (acetic acid) degradation or absence. | 1. Verify the purity and integrity of 3-pyridylhydrazine. 2. Ensure the reaction is refluxed at the appropriate temperature for a sufficient duration (monitor by TLC). 3. Carefully check the molar ratios of the reactants. 4. Use fresh glacial acetic acid. |
| Presence of Multiple Spots on TLC | 1. Formation of side products. 2. Unreacted starting materials. 3. Decomposition of the product. | 1. Optimize reaction conditions (temperature, time) to minimize side reactions. 2. Ensure the reaction goes to completion by extending the reaction time if necessary. 3. Avoid excessive heating and prolonged reaction times. Purify the crude product using column chromatography or recrystallization. |
| Product is Difficult to Purify | 1. Co-elution of impurities with the product in column chromatography. 2. Product oiling out during recrystallization. | 1. Experiment with different solvent systems for column chromatography to achieve better separation. 2. For recrystallization, try a different solvent or a solvent mixture. Seeding with a small crystal of the pure product can also help induce crystallization. |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, stirring). 3. Issues with the work-up and purification process. | 1. Use starting materials from a reliable source and of consistent purity. 2. Maintain strict control over reaction parameters. 3. Standardize the work-up and purification protocol. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the preparation of this compound from 3-aminopyridine.
Step 1: Synthesis of 3-Pyridylhydrazine
-
Materials: 3-aminopyridine, sodium nitrite, hydrochloric acid, sodium hydroxide, and a suitable reducing agent (e.g., tin(II) chloride or sodium sulfite).
-
Procedure:
-
Dissolve 3-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Slowly add the diazonium salt solution to a cold solution of the reducing agent.
-
After the addition is complete, stir the reaction mixture for a specified time, allowing it to slowly warm to room temperature.
-
Basify the solution with sodium hydroxide and extract the 3-pyridylhydrazine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-pyridylhydrazine.
-
Step 2: Synthesis of this compound
-
Materials: 3-Pyridylhydrazine, ammonium thiocyanate, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 3-pyridylhydrazine (1 equivalent) in ethanol.
-
Add ammonium thiocyanate (1.1 equivalents) and a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Common Impurities and Side Reactions
| Impurity | Structure | Origin | Identification |
| Unreacted 3-Pyridylhydrazine | C₅H₇N₃ | Incomplete reaction. | Detected by TLC and NMR spectroscopy (presence of characteristic signals of the starting material). |
| 1,2-Di(pyridin-3-yl)hydrazine | C₁₀H₁₀N₄ | A potential byproduct from the synthesis of 3-pyridylhydrazine. | Can be identified by mass spectrometry (higher molecular weight) and NMR spectroscopy. |
| N,N'-Bis(pyridin-3-yl)thiourea | C₁₁H₁₀N₄S | Reaction of 3-aminopyridine impurity with the thiocarbonyl source. | Characterized by NMR and mass spectrometry. |
| Ammonium Thiocyanate | NH₄SCN | Excess reagent not fully removed during work-up. | Can be detected by the presence of inorganic salts in the product and confirmed by ion chromatography if necessary. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reactions during synthesis.
Technical Support Center: Purification of N-(Pyridin-3-yl)hydrazinecarbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(Pyridin-3-yl)hydrazinecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity. For relatively pure crude product with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on the purification of structurally similar compounds like N-(pyridin-2-yl)hydrazinecarbothioamide, polar protic solvents are good starting points. Ethanol has been successfully used for growing single crystals of the pyridin-2-yl analog, suggesting it is a suitable solvent for recrystallization. Acetonitrile has been used as a wash solvent, indicating the compound has lower solubility in it at cooler temperatures, which is a desirable characteristic for a recrystallization or washing solvent. A solvent system screening is recommended to find the optimal conditions.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted 3-pyridyl isothiocyanate or hydrazine derivatives. Side products from the reaction of the thiosemicarbazide with itself or other reactive species present in the reaction mixture could also be present. Monitoring the reaction with Thin Layer Chromatography (TLC) can help identify the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate (typically silica gel), you can visualize the separation of the desired compound from its impurities. A change in the spot profile under UV light or after staining indicates the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable; the compound's solubility is too low even at elevated temperatures. | Try a more polar solvent or a solvent mixture. For example, if ethanol is not effective, a mixture of ethanol and water, or ethanol and N,N-dimethylformamide (DMF) could be tested. |
| Compound precipitates out of the hot solution too quickly. | The solution is supersaturated, or the solvent has too low of a boiling point. | Add a small amount of additional hot solvent to redissolve the precipitate and allow for slower cooling. Using a higher boiling point solvent might also be beneficial. |
| Oily residue forms instead of crystals. | The compound may have a low melting point, or significant impurities are present that are depressing the melting point. | Try using a different solvent system. If impurities are the cause, pre-purification by column chromatography might be necessary. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | The chosen mobile phase (eluent) is not optimal. | Perform a TLC analysis with different solvent systems to find an eluent that provides good separation (a significant difference in Rf values) between your compound and the impurities. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| The compound does not move from the origin (streaking). | The eluent is not polar enough, or the compound is strongly interacting with the stationary phase (e.g., silica gel). | Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol may also be necessary. |
| The compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the proportion of the less polar solvent (e.g., hexane) in your mixture. |
| Tailing of the spot on the TLC plate and in the column. | The compound might be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing by neutralizing acidic sites on the silica. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use TLC to determine a suitable eluent system. A good starting point for this compound would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Starting Conditions for Recrystallization
| Solvent System | Temperature | Expected Outcome |
| Ethanol | Boiling | Good solubility when hot, lower when cold. |
| Acetonitrile | Boiling | Moderate solubility when hot, low when cold. Suitable for washing. |
| Ethanol/Water | Boiling | Adjusting the ratio can fine-tune solubility. |
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient | Application |
| Silica Gel | Hexane / Ethyl Acetate | Start with a low percentage of Ethyl Acetate and gradually increase. | For less polar impurities. |
| Silica Gel | Dichloromethane / Methanol | Start with a low percentage of Methanol and gradually increase. | For more polar impurities. |
| Silica Gel | Ethyl Acetate / Triethylamine | Isocratic (e.g., 99:1 v/v) | To reduce tailing of the basic compound. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Troubleshooting guide for common column chromatography problems.
Solubility issues of N-(Pyridin-3-yl)hydrazinecarbothioamide in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(Pyridin-3-yl)hydrazinecarbothioamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a thiosemicarbazide derivative. Compounds in this class are widely investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes like ribonucleotide reductase and the induction of apoptosis in cancer cells.
Q2: I'm observing precipitation of this compound when I dilute my stock solution into aqueous assay buffer. Why is this happening?
This compound, like many thiosemicarbazide derivatives, has low aqueous solubility. The compound is likely precipitating out of solution when the concentration of the organic solvent (like DMSO) from your stock solution is significantly diluted in the aqueous buffer, exceeding the compound's solubility limit in the final assay medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for use in biological assays.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Can I use other organic solvents to prepare my stock solution?
While other solvents like ethanol or acetone can be used, DMSO is generally preferred for its high solubilizing power for a wide range of compounds. If you use an alternative solvent, it is essential to determine its compatibility with your specific assay and to include appropriate vehicle controls.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible particulate matter or cloudiness in the assay medium after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected biological activity.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components of the culture medium (e.g., salts, proteins) leading to precipitation.
Solutions:
-
Optimize the Dilution Protocol:
-
Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.
-
When making the final dilution, add the compound stock solution to the assay buffer dropwise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
Pre-warm the assay buffer to 37°C before adding the compound, as solubility often increases with temperature.
-
-
Use a Co-solvent System for Final Dilution:
-
Instead of diluting directly into a purely aqueous buffer, consider using a mixture of buffer and a water-miscible organic solvent. For some thiosemicarbazides, a mixture of phosphate-buffered saline (PBS) and DMSO (e.g., 4:1 ratio) has been used for the final dilution steps.
-
-
Sonication:
-
After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and re-dissolve some of the precipitate. Use with caution as excessive sonication can degrade the compound.
-
-
Re-evaluate the Final Assay Concentration:
-
If precipitation persists, you may be working above the compound's limit of solubility in your assay system. Consider lowering the final concentration of this compound.
-
Issue 2: Inconsistent or Unreliable Biological Activity
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
-
Discrepancies between results from different experimental runs.
Possible Causes:
-
Undetected micro-precipitation of the compound.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound in the assay medium over time.
Solutions:
-
Visual Inspection:
-
Before and after adding the compound to your assay plate, carefully inspect the wells under a microscope for any signs of precipitation.
-
-
Use of Low-Binding Plates:
-
Consider using low-protein-binding microplates to minimize the loss of the compound due to adsorption to the plastic surface.
-
-
Stability Assessment:
-
Assess the stability of this compound in your assay medium over the time course of your experiment. This can be done by preparing the compound in the medium, incubating it for the duration of the assay, and then analyzing the concentration and integrity of the compound using a suitable analytical method like HPLC.
-
-
Pre-incubation of the Compound:
-
If you suspect slow dissolution, you can try pre-incubating the diluted compound in the assay medium for a short period (e.g., 15-30 minutes) at 37°C before adding it to the cells.
-
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
| Solvent/Buffer System | Estimated Solubility Range (µg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 10,000 | Suitable for high-concentration stock solutions. |
| Ethanol | 1,000 - 5,000 | Can be used as an alternative to DMSO for stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 | Poorly soluble in aqueous buffers alone. |
| PBS with 0.5% DMSO | 10 - 50 | Solubility is slightly increased with a small percentage of co-solvent. |
| Cell Culture Medium (e.g., DMEM) with 10% FBS and 0.1% DMSO | 1 - 20 | Serum proteins may slightly enhance solubility, but it remains low. |
Note: The values in this table are estimates based on the general properties of thiosemicarbazide derivatives and are for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and serially diluted working solutions for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 168.22 g/mol ).
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to obtain the desired intermediate concentrations.
-
For the final dilution into the aqueous assay buffer, add the DMSO solution of the compound to the pre-warmed buffer while vortexing gently. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Protocol 2: Assessing Compound Precipitation in Cell Culture Medium
Objective: To visually determine if this compound precipitates at the desired final concentration in the cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (with or without serum, as used in the assay)
-
Sterile microplate (e.g., 96-well)
-
Inverted microscope
Procedure:
-
Add the appropriate volume of cell culture medium to the wells of the microplate.
-
Prepare the final dilution of this compound in the medium at the highest concentration to be used in the assay. Also, prepare a vehicle control well with the same final concentration of DMSO.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 4, and 24 hours), examine the wells under an inverted microscope at high magnification (e.g., 20x or 40x).
-
Look for the presence of crystalline structures, amorphous precipitates, or a hazy appearance in the compound-treated wells compared to the clear vehicle control wells.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Technical Support Center: Stability Testing of N-(Pyridin-3-yl)hydrazinecarbothioamide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Pyridin-3-yl)hydrazinecarbothioamide solutions. The information provided is based on established principles of stability testing for compounds containing pyridine, hydrazine, and thioamide functional groups.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellow discoloration over time. What could be the cause?
A1: Yellowing of solutions containing aromatic amines and sulfur-containing compounds can be indicative of oxidative degradation or photodecomposition. Exposure to ambient light, oxygen, or oxidizing agents can lead to the formation of colored degradants. It is recommended to prepare solutions fresh, use amber-colored glassware or light-blocking containers, and consider deaerating the solvent.
Q2: I am observing a decrease in the concentration of this compound in my acidic or basic solution preparations. Why is this happening?
A2: The hydrazinecarbothioamide linkage is susceptible to hydrolysis under both acidic and basic conditions. In an acidic medium, the amide bond can be cleaved, while in a basic medium, the thioamide group can also be susceptible to hydrolysis. The pyridine ring can also influence the rate of hydrolysis. It is crucial to evaluate the stability of the compound at the intended pH of your formulation or experiment.
Q3: I am seeing multiple peaks in my chromatogram after storing the solution for a short period. Are these impurities from the synthesis or degradation products?
A3: While impurities from the synthesis are possible, the appearance of new peaks or an increase in the area of existing minor peaks upon storage suggests degradation. To confirm, you should perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method that can resolve the parent compound from all potential degradants.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Based on the chemical structure, it is recommended to store solutions of this compound protected from light, in a well-sealed container to prevent solvent evaporation and exposure to air, and at refrigerated temperatures (2-8 °C) to minimize thermal degradation. The optimal storage conditions should be determined through a formal stability study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peak broadening or tailing in HPLC analysis. | 1. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column. 2. Degradation of the analyte on the column. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Ensure the mobile phase pH is compatible with the compound's stability. |
| Inconsistent results in potency assays. | 1. Instability of the compound in the assay medium. 2. Adsorption of the compound to container surfaces. | 1. Evaluate the stability of the compound in the specific assay buffer and timeframe. 2. Use silanized glassware or low-adsorption plasticware. |
| Precipitation observed in the solution upon storage. | 1. Poor solubility in the chosen solvent. 2. Formation of an insoluble degradation product. 3. Change in pH due to absorption of atmospheric CO2 (if unbuffered). | 1. Re-evaluate the solubility and consider a co-solvent system. 2. Characterize the precipitate to determine if it is a degradant. 3. Use a buffered solvent system if pH stability is a concern. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution (100 µg/mL in a suitable solvent) at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution (100 µg/mL in a suitable solvent) in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
3. Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a suitable stability-indicating HPLC method.
Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Hypothetical Forced Degradation Results for this compound
The following table presents hypothetical data to illustrate the expected stability profile. Actual results may vary.
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | Significant degradation observed. |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | Highly susceptible to basic conditions. |
| 3% H₂O₂ (RT, 24h) | 18.5 | 2 | Oxidation is a likely degradation pathway. |
| Thermal (70°C, 48h) | 5.1 | 1 | Relatively stable to heat in solid form. |
| Photolytic | 12.3 | 2 | Photolabile; protection from light is necessary. |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under hydrolytic and oxidative stress.
Optimizing reaction conditions for N-(Pyridin-3-yl)hydrazinecarbothioamide derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of N-(Pyridin-3-yl)hydrazinecarbothioamide, a common precursor in the synthesis of biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
A1: The most prevalent derivatization is the condensation reaction with various aldehydes and ketones to form N-(Pyridin-3-yl)thiosemicarbazones. This reaction involves the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond (an imine). These thiosemicarbazone derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
Q2: What are the typical starting reaction conditions for this derivatization?
A2: A good starting point for the synthesis of N-(Pyridin-3-yl)thiosemicarbazones is to react equimolar amounts of this compound and the desired aldehyde or ketone. The reaction is typically carried out in ethanol, often with the addition of a few drops of a catalytic acid like glacial acetic acid, and heated under reflux for several hours.[3][4] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
A3: Several factors can contribute to low yields or incomplete reactions:
-
Insufficient reaction time or temperature: Some aldehyde or ketone substrates, particularly those that are sterically hindered or electronically deactivated, may require longer reflux times or higher temperatures to react completely.
-
Catalyst issues: The reaction is often acid-catalyzed. Ensure that a catalytic amount of acid (e.g., 3-4 drops of glacial acetic acid) is present.[5] Conversely, some variations of this reaction may proceed more efficiently with a base.[2]
-
Purity of starting materials: Impurities in either the this compound or the carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.
-
Tautomerization: Thiosemicarbazides can exist in equilibrium between thione and thiol tautomeric forms.[6][7] This equilibrium can be solvent and pH-dependent and may affect the nucleophilicity of the hydrazine group. Experimenting with different solvents or adjusting the pH might improve the reaction outcome.
Q4: I am observing an unexpected side product. What could it be?
A4: A common side reaction, especially when using alcohol-based solvents like methanol or ethanol, is the formation of hemiaminal derivatives.[8] This occurs when the alcohol solvent adds across the newly formed imine (C=N) bond of the thiosemicarbazone product. If you suspect this is happening, you may observe a more polar spot on your TLC plate and corresponding unexpected peaks in your NMR spectrum. Switching to a non-alcoholic solvent like THF or dioxane might prevent this.
Q5: What is the best way to purify the final thiosemicarbazone product?
A5: The product often precipitates from the reaction mixture upon cooling. The solid can then be collected by filtration and washed with cold ethanol to remove unreacted starting materials and soluble impurities.[5] For higher purity, recrystallization from a suitable solvent, such as ethanol or methanol, is the most common method.[9] Column chromatography on silica gel can also be used if recrystallization is ineffective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive carbonyl compound (steric hindrance, electron-withdrawing groups).2. Insufficient heating or reaction time.3. Purity of starting materials is low.4. Incorrect stoichiometry.5. Inappropriate solvent or pH. | 1. Increase reaction temperature and/or time. Consider using microwave-assisted synthesis for faster reaction rates.[10]2. Monitor the reaction by TLC until the starting material is consumed.3. Verify the purity of reactants by NMR or melting point and purify if necessary.4. Ensure a 1:1 molar ratio of the hydrazinecarbothioamide and the carbonyl compound.5. Try a different solvent (e.g., methanol, isopropanol, THF). Add a few drops of glacial acetic acid to catalyze the reaction.[3] |
| Multiple Products Observed on TLC | 1. Formation of side products (e.g., hemiaminals in alcohol solvents).[8]2. Decomposition of starting materials or product under harsh conditions.3. Presence of impurities in the starting aldehyde/ketone. | 1. If using an alcohol solvent, try switching to a non-protic solvent like THF or Dioxane.2. Reduce the reaction temperature or time. Ensure the reaction is not heated excessively.3. Purify the aldehyde/ketone (e.g., by distillation or chromatography) before use.4. Isolate the main product via column chromatography. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. The product may have a low melting point or be amorphous. | 1. Attempt purification by column chromatography to remove impurities.2. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane. |
| Characterization Data (NMR/IR) is Inconsistent with Expected Structure | 1. Incorrect product or presence of a major impurity.2. Isomerization (e.g., E/Z isomers around the C=N bond).3. Tautomerization (Thione vs. Thiol form).[6] | 1. Re-purify the sample. Analyze the starting materials for purity. Consider potential side reactions.2. Broad peaks in the NMR spectrum may indicate the presence of slowly interconverting isomers. Variable temperature NMR may resolve these peaks.3. The N-H and C=S signals in IR and NMR can vary depending on the dominant tautomer. Check literature for similar compounds. |
Experimental Protocols
General Protocol for Thiosemicarbazone Synthesis
This protocol is a standard method for the condensation of this compound with an aldehyde or ketone.[3][5]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (approximately 10-20 mL per gram of starting material).
-
Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1 equivalent).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture under reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical yields for thiosemicarbazone synthesis under different catalytic conditions. While this data is for various thiosemicarbazide precursors, it provides a useful reference for optimizing the reaction of the N-(pyridin-3-yl) derivative.
| Precursor Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Various Aromatic Aldehydes | Glacial Acetic Acid | Ethanol | 5 | ~80-95 | [3] |
| Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | 5 | High | [5] |
| Substituted Benzaldehydes | K₂CO₃ | Ethanol | 1 (reflux) | ~70-85 | [2] |
| 2-Acetylpyrrole | None (Ball-milling) | Solid-state | - | 95 | [3] |
| Various Aldehydes/Ketones | None | Methanol | 24 | ~30-90 | [6] |
Visualizations
Experimental Workflow
This diagram illustrates the general workflow for the synthesis and purification of N-(Pyridin-3-yl)thiosemicarbazone derivatives.
Caption: General workflow for thiosemicarbazone synthesis.
Potential Side Reaction: Hemiaminal Formation
This diagram shows the main reaction pathway to the desired thiosemicarbazone and a common side reaction that can occur in alcohol solvents.
Caption: Main reaction vs. potential side reaction.
Simplified Signaling Pathway: Anticancer Mechanism of Thiosemicarbazones
Pyridyl thiosemicarbazone derivatives often exert their anticancer effects by chelating intracellular iron, leading to the generation of reactive oxygen species (ROS) and inhibition of key cellular processes. Some have also been shown to affect specific signaling pathways like NOTCH.[5][11][12]
Caption: Simplified anticancer mechanism of thiosemicarbazones.
References
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazone Complexes and 6-MP Suppress Acute Lymphoblastic Leukemia via the NOTCH Signaling Pathway and Regulation of LUNAR1 and NALT1 lncRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridyl thiosemicarbazide: synthesis, crystal structure, DFT/B3LYP, molecular docking studies and its biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+ Fragment and Formation of Hemiaminal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridine-Based Thiosemicarbazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridine-based thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyridine-based thiosemicarbazides?
A1: The most prevalent and straightforward method is the reaction of a pyridine-containing acid hydrazide with an appropriate isothiocyanate in a suitable solvent, such as ethanol or methanol. This reaction is typically carried out under reflux for a few hours.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting materials (hydrazide and isothiocyanate) and the thiosemicarbazide product. The spots can be visualized under UV light.
Q3: What are the typical purification methods for pyridine-based thiosemicarbazides?
A3: The crude product obtained after the reaction is often purified by recrystallization from a suitable solvent, such as ethanol or methanol.[3] If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be employed.
Q4: What are the key characteristic spectroscopic signals for a pyridine-based thiosemicarbazide?
A4: In the ¹H NMR spectrum, you should observe signals for the pyridine ring protons, the aromatic/aliphatic protons of the substituent from the isothiocyanate, and typically three distinct N-H protons, which may appear as broad singlets. In the IR spectrum, characteristic peaks include N-H stretching vibrations (around 3100-3400 cm⁻¹), a C=O stretching vibration (around 1650 cm⁻¹), and a C=S stretching vibration (around 1100-1300 cm⁻¹).[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | 1. Inactive starting materials. | 1. Check the purity of the pyridine hydrazide and isothiocyanate. Use freshly prepared or purified starting materials. |
| 2. Inappropriate reaction temperature. | 2. Most reactions proceed well at the reflux temperature of the solvent (e.g., ethanol). For less reactive substrates, a higher boiling point solvent or longer reaction times may be necessary. | |
| 3. Incorrect stoichiometry. | 3. Ensure a 1:1 molar ratio of the hydrazide and isothiocyanate. | |
| Presence of multiple spots on TLC, even after extended reaction time | 1. Formation of side products. | 1. The most common side reaction is the cyclization of the thiosemicarbazide to form a 1,2,4-triazole or a 1,3,4-thiadiazole. This is often promoted by prolonged heating or the presence of a base. |
| 2. Decomposition of starting materials or product. | 2. Reduce the reaction time and/or temperature. Purify the product as soon as the reaction is complete. | |
| Product is difficult to crystallize | 1. Presence of impurities. | 1. Attempt to purify the crude product by column chromatography before crystallization. |
| 2. Oily product. | 2. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. | |
| Formation of an unexpected cyclized product (e.g., triazole or thiadiazole) | 1. High reaction temperature or prolonged heating. | 1. Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed. Avoid excessive heating. |
| 2. Presence of a base. | 2. The reaction is typically carried out under neutral conditions. Ensure no basic impurities are present in the starting materials or solvent. Some synthetic routes intentionally use a base to promote cyclization.[1] |
Experimental Protocols
General Procedure for the Synthesis of N-substituted-2-(pyridin-4-ylcarbonyl)hydrazine-1-carbothioamide
A solution of isoniazid (pyridine-4-carbohydrazide) (10 mmol) in 50 mL of absolute ethanol is heated to reflux. To this solution, the corresponding isothiocyanate (10 mmol) is added dropwise. The reaction mixture is then refluxed for 3-8 hours.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford the pure thiosemicarbazide.
Quantitative Data Summary
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
| Pyridine-2,5-dicarbohydrazide + Alkyl/Aryl isothiocyanates | Reflux in a suitable solvent, 3-8 h | 1,4-Disubstituted thiosemicarbazides | 85-95 | [1] |
| 3-Trifluoromethylbenzoic acid hydrazide + Substituted isothiocyanates | Heating in ethanol for 30 min | 1-(3-Trifluoromethylbenzoyl)thiosemicarbazides | Not specified | [2] |
| 2-Aminopyridine + Carbon disulfide + Triethylamine, then Hydrazine hydrate | Multi-step synthesis | 4-(2-pyridyl)-3-thiosemicarbazide | Not specified | [6] |
Visualizations
Experimental Workflow for Pyridine-Based Thiosemicarbazide Synthesis
Caption: General experimental workflow for the synthesis of pyridine-based thiosemicarbazides.
Potential Side Reaction Pathway: Cyclization to a 1,2,4-Triazole
Caption: Undesired cyclization of the thiosemicarbazide product.
References
- 1. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of N-(Pyridin-3-yl)hydrazinecarbothioamide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-(Pyridin-3-yl)hydrazinecarbothioamide and its analogs. The information is designed to address specific issues that may be encountered during synthesis, biological evaluation, and mechanism of action studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental workflow.
Synthesis of this compound Derivatives
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield during the synthesis of thiosemicarbazide. | Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, time, solvent). | - Ensure reactants are pure and dry. - Use a slight excess of one reactant (e.g., isothiocyanate) to drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] - Optimize the reaction temperature; some reactions may require heating while others proceed efficiently at room temperature.[3][4] - Choose an appropriate solvent; ethanol or methanol are commonly used.[1][4] |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or side products; poor crystallization. | - Utilize column chromatography with an appropriate solvent system to separate the desired product from impurities. - Recrystallize the product from a suitable solvent or solvent mixture to improve purity. Common solvents include ethanol, methanol, or mixtures with water. - Wash the crude product with a solvent in which the impurities are soluble but the product is not. |
| Product identity cannot be confirmed by NMR or Mass Spectrometry. | Incorrect product formation; presence of tautomers; degradation of the compound. | - Re-evaluate the synthetic route and reaction conditions. - Thiosemicarbazides can exist in thione-thiol tautomeric forms, which can complicate NMR spectra. Consider this possibility when interpreting the data. - Ensure the compound is stable under the analysis conditions. Some compounds may degrade at high temperatures or in certain solvents. |
Biological Assays (e.g., MTT Assay for Cytotoxicity)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values. | Compound precipitation in culture medium; variability in cell seeding density; contamination. | - Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should typically be below 1%.[5] - Visually inspect the wells for any signs of precipitation after adding the compound. - Use a precise and consistent method for cell counting and seeding. - Regularly check cell cultures for any signs of contamination. |
| Low absorbance readings in the MTT assay. | Insufficient number of viable cells; incorrect incubation time with MTT reagent. | - Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the end of the experiment. - Increase the incubation time with the MTT reagent to allow for adequate formazan crystal formation.[6] |
| High background absorbance in control wells. | Contamination of the culture medium; interference from the compound itself. | - Use fresh, sterile culture medium and reagents. - Run a control with the compound in cell-free medium to check for any direct reaction with the MTT reagent.[7] |
| Unexpected increase in absorbance at higher compound concentrations. | The compound may be increasing cellular metabolic activity at certain concentrations or interfering with the assay chemistry. | - Visually inspect the cells under a microscope for signs of stress or morphological changes. - Consider using an alternative cytotoxicity assay, such as the neutral red uptake assay, to confirm the results.[7] |
| Compound solubility issues in aqueous buffer or cell culture media. | The compound has low aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[8][9] - Optimize the final concentration of the organic solvent in the assay to be non-toxic to the cells (typically <0.5% DMSO). - For in vivo studies, consider formulation strategies such as using cyclodextrins to enhance solubility.[10] |
Frequently Asked Questions (FAQs)
Enhancing Biological Activity
Q1: How can the biological activity of this compound be enhanced?
A1: The biological activity can often be improved through structural modifications. Structure-activity relationship (SAR) studies suggest that introducing different substituents on the phenyl ring or the pyridine ring can significantly impact activity. For example, the position of functional groups on an attached phenolic ring is important for achieving high activity.[11] Chelation with metal ions, such as copper(II), has also been shown to enhance the antiproliferative activity of similar thiosemicarbazone ligands.
Q2: What is the general mechanism of anticancer action for thiosemicarbazone derivatives?
A2: Thiosemicarbazones often exert their anticancer effects through multiple mechanisms. These can include the induction of apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS) which leads to oxidative stress and cellular damage.[12][13]
Experimental Protocols
Q3: Can you provide a general protocol for the synthesis of a this compound derivative?
A3: A general method involves the reaction of a substituted isothiocyanate with a hydrazine derivative. For example, to synthesize a derivative, you would react 3-pyridylhydrazine with a substituted phenyl isothiocyanate in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or refluxed for a period of time, and the resulting product is then isolated by filtration and purified by recrystallization.[2][4]
Q4: What is a standard protocol for assessing cytotoxicity using the MTT assay?
A4:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium from a stock solution (e.g., in DMSO).
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Q5: How can I measure the generation of Reactive Oxygen Species (ROS) induced by my compound?
A5: The intracellular ROS levels can be measured using a fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Seed cells and treat them with your compound for the desired time.
-
Incubate the cells with H2DCFDA solution. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The intensity is proportional to the level of intracellular ROS.[3][14]
Q6: What is the general procedure for cell cycle analysis by flow cytometry?
A6:
-
Treat cells with the test compound for a specific duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells using a fixative like cold 70% ethanol to permeabilize the cell membrane.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires treating the cells with RNase to avoid staining of RNA.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][15][16]
Data Presentation
Antiproliferative Activity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazone derivatives against different cancer cell lines.
| Compound ID | Derivative Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 1 - 100 | [11] |
| 2 | N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HL-60 | < 0.1 | [11] |
| 3 | N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HL-60 | < 0.1 | [11] |
| 4 | N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HL-60 | < 0.1 | [11] |
| 5 | Pyridine thiosemicarbazone derivative 3g | Ovarian (IGROV1) | 2.00 - 4.89 | [17] |
| 6 | Pyridine thiosemicarbazone derivative 3h | Colon (HCC-2998) | 2.00 - 4.89 | [17] |
| 7 | Pyridine thiosemicarbazone derivative 3w | Melanoma (MALME-3M) | 2.00 - 4.89 | [17] |
| 8 | Zinc(II) complex of 2-acetyl pyridine thiosemicarbazone | K562, MDA-MB-453 | 0.026 - 0.090 | [18] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(pyridin-3-yl)hydrazinecarbothioamide
Materials:
-
3-Hydrazinopyridine
-
4-Chlorophenyl isothiocyanate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 3-hydrazinopyridine (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this solution, add 4-chlorophenyl isothiocyanate (1 mmol).
-
Stir the reaction mixture at room temperature for 2 hours or reflux for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability and the IC50 value.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Caption: ROS-induced intrinsic apoptosis pathway.
Caption: p53-mediated cell cycle arrest pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. mdpi.com [mdpi.com]
- 5. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Coordination between Cell Cycle Progression and Cell Fate Decision by the p53 and E2F1 Pathways in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Zinc(II) complexes of 2-acetyl pyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazone: Synthesis, spectroscopic study and crystal structures - potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(Pyridin-3-yl)hydrazinecarbothioamide Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(Pyridin-3-yl)hydrazinecarbothioamide. As specific degradation studies on this molecule are not extensively documented in publicly available literature, this guide offers a framework for establishing its stability profile through a series of frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under various stress conditions?
A1: Based on the functional groups present in this compound (a pyridine ring, a hydrazine linker, and a carbothioamide group), several degradation pathways can be hypothesized under forced stress conditions. The primary routes of degradation are likely to be hydrolysis and oxidation.
-
Hydrolytic Pathway (Acidic/Basic Conditions): The hydrazinecarbothioamide linkage is susceptible to hydrolysis. Under acidic or basic conditions, this can lead to the cleavage of the C-N bonds, potentially yielding 3-hydrazinopyridine and thiosemicarbazide as primary degradants. Further degradation of these intermediates could also occur.
-
Oxidative Pathway: The sulfur atom in the carbothioamide group and the hydrazine nitrogen atoms are prone to oxidation. This could result in the formation of sulfoxides, sulfones, or N-oxides. Oxidative cleavage of the hydrazine linkage is also a possibility, leading to the formation of pyridine-3-yl derivatives and other small molecules.
-
Photolytic Pathway: Exposure to UV or visible light may induce photolytic degradation, potentially leading to radical-mediated reactions and complex degradation product profiles. The pyridine ring itself may undergo phototransformation.
-
Thermal Pathway: At elevated temperatures, the molecule may undergo thermal decomposition. The weakest bonds are likely to cleave first, which could include the C-N and N-N bonds of the hydrazinecarbothioamide moiety.
A proposed overview of the degradation pathways is illustrated below.
Q2: How do I perform a forced degradation study for this compound?
A2: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a compound. A general workflow for such a study is provided below. Detailed experimental protocols can be found in the "Experimental Protocols" section.
Q3: What are the recommended analytical techniques for identifying and quantifying the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent compound from its degradation products and for quantification. A reverse-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products by providing molecular weight information and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradants, isolation followed by 1H and 13C NMR is often necessary.
Troubleshooting Guide
Q4: I am observing multiple, small, and unresolved peaks in my chromatogram after stress testing. What could be the issue and how can I resolve it?
A4: This could be due to several factors:
-
Excessive Degradation: The stress conditions may be too harsh, leading to extensive decomposition into many minor products. Try reducing the stress duration, temperature, or concentration of the stressor.
-
Chromatographic Method: The HPLC method may not be optimized for separating all the degradants. Consider adjusting the mobile phase composition, gradient slope, column temperature, or trying a column with a different selectivity.
-
Sample Matrix Effects: If the sample was neutralized, the resulting salts might interfere with the chromatography. Ensure proper sample clean-up or use a mobile phase that is compatible with the sample matrix.
A troubleshooting decision tree for unexpected chromatographic results is presented below.
Q5: The mass of my degradant from LC-MS does not match any of the hypothesized structures. What should I do?
A5: This is a common challenge in degradation studies.
-
Consider Unexpected Reactions: The degradation pathway may be more complex than initially hypothesized. Consider possibilities like rearrangements, dimerizations, or reactions with the solvent or buffer components.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass and predict the elemental composition of the degradant. This can help in proposing plausible structures.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the unknown peak to gain structural insights.
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Prepare a control sample (unstressed) at the same concentration.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise manner. The following tables provide a template for presenting your quantitative data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants |
| 0.1 M HCl | 24 h | 60 | ||
| 0.1 M NaOH | 24 h | 60 | ||
| 3% H₂O₂ | 24 h | 25 | ||
| Thermal (Solid) | 48 h | 105 | ||
| Thermal (Solution) | 48 h | 60 | ||
| Photolytic | - | 25 |
Table 2: Profile of Degradation Products
| Stress Condition | Degradant Peak (RT, min) | % Peak Area | Proposed Structure |
| 0.1 M HCl | |||
| 0.1 M NaOH | |||
| 3% H₂O₂ | |||
| Thermal | |||
| Photolytic |
Technical Support Center: Optimizing In Silico Models for Thiosemicarbazone Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in silico models to predict thiosemicarbazone activity.
General Workflow for In Silico Modeling of Thiosemicarbazones
The following diagram illustrates a typical workflow for predicting thiosemicarbazone activity using computational models.
Technical Support Center: Crystallization of N-(Pyridin-3-yl)hydrazinecarbothioamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to aid in the refinement of crystallization techniques for N-(Pyridin-3-yl)hydrazinecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing a successful crystallization strategy.
Q2: Which solvent systems are recommended for the crystallization of this compound?
A2: Based on data for the analogous compound, N-(Pyridin-2-yl)hydrazinecarbothioamide, ethanol is a good starting solvent for slow evaporation techniques.[1] A systematic approach using a solvent screen to test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene) is highly recommended to find the optimal conditions.
Q3: What are the key intermolecular interactions that govern the crystal packing of pyridinecarbothioamides?
A3: The crystal structure is likely stabilized by a network of intermolecular hydrogen bonds, specifically N-H---N and potentially N-H---S interactions. Additionally, π–π stacking between the pyridine rings is a significant contributing factor to the overall crystal packing.[1][2]
Q4: Can this compound form polymorphs or cocrystals?
A4: Yes, pyridine-containing compounds are known to exhibit polymorphism, where different crystal structures of the same compound can be obtained.[3][4] The choice of solvent can influence which polymorphic form crystallizes.[3] Furthermore, the presence of both hydrogen bond donors (N-H groups) and acceptors (pyridine nitrogen, thioamide sulfur) makes this molecule a candidate for cocrystal formation with other molecules.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form (Solution remains clear) | - Solution is undersaturated.- Compound is highly soluble in the chosen solvent.- Insufficient nucleation sites. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Introduce a seed crystal if available. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | - High degree of supersaturation.- Cooling rate is too fast.- Presence of impurities. | - Decrease the concentration of the solute.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.- Purify the compound further before crystallization. |
| Formation of Amorphous Precipitate | - Very high supersaturation.- Rapid precipitation. | - Reduce the concentration.- Slow down the rate of anti-solvent addition or cooling.- Try a different solvent system. |
| Poor Crystal Quality (Small, needle-like, or dendritic crystals) | - Rapid crystal growth.- Insufficient time for molecules to order into a well-defined lattice. | - Slow down the crystallization process (slower cooling, slower evaporation).- Use a solvent in which the compound has slightly higher solubility.- Consider vapor diffusion techniques. |
| Inconsistent Results | - Variations in experimental conditions (temperature, solvent purity, concentration).- Potential for polymorphism. | - Carefully control all experimental parameters.- Characterize the resulting crystals (e.g., by melting point, XRPD) to check for different polymorphs. |
Physicochemical and Crystallization Data
| Parameter | Value / Recommended Condition | Source / Rationale |
| Molecular Formula | C6H8N4S | [7] |
| Melting Point | 177-178ºC | [7] |
| Boiling Point | 317.8ºC at 760mmHg | [7] |
| Flash Point | 146ºC | [7] |
| Initial Solvent for Screening | Ethanol | Based on successful crystallization of N-(Pyridin-2-yl)hydrazinecarbothioamide.[1] |
| Recommended Crystallization Technique | Slow Evaporation | Proven effective for the 2-pyridyl analogue.[1] |
| Alternative Techniques | - Slow Cooling- Vapor Diffusion- Anti-solvent Addition | Standard crystallization methods to explore for optimization. |
| Key Intermolecular Interactions | - N-H---N Hydrogen Bonding- π–π stacking | Inferred from the structures of similar pyridine-based compounds.[1][2] |
Experimental Protocol: Single Crystal Growth by Slow Evaporation
This protocol is adapted from the methodology used for the successful crystallization of the related compound, N-(Pyridin-2-yl)hydrazinecarbothioamide.[1]
-
Dissolution:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Place the compound in a clean, small vial or beaker.
-
Add a minimal amount of ethanol (e.g., start with 1-2 mL) and gently warm the mixture (e.g., to 40-50°C) with stirring until the solid is completely dissolved. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained.
-
-
Filtration (Optional but Recommended):
-
If any particulate matter is visible, filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This step removes potential nucleation sites that could lead to the formation of many small crystals.
-
-
Evaporation:
-
Cover the crystallization vessel with a cap or parafilm.
-
Puncture a few small holes in the cover to allow for slow solvent evaporation. The number and size of the holes will control the rate of evaporation. Fewer/smaller holes will result in slower evaporation and potentially larger, higher-quality crystals.
-
Place the vessel in a vibration-free environment at a constant temperature (e.g., room temperature).
-
-
Crystal Growth and Harvesting:
-
Allow the solvent to evaporate slowly over several days.
-
Monitor the vessel for the formation of crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.
-
Gently wash the crystals with a small amount of cold solvent and then allow them to air dry.
-
Visualizations
Caption: Troubleshooting workflow for crystallization refinement.
Caption: General experimental workflow for crystallization.
References
Strategies to reduce the toxicity of thiosemicarbazone derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazone (TSC) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound toxicity during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter and provides actionable strategies to mitigate the toxicity of thiosemicarbazone derivatives.
Q1: My new thiosemicarbazone derivative is showing high cytotoxicity against both cancerous and non-cancerous cell lines in my initial screens. What are the primary strategies to reduce its toxicity?
A1: High initial cytotoxicity is a common challenge. The primary reason is often linked to the strong metal-chelating properties of TSCs, particularly their ability to bind iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] The main strategies to address this involve structural modification, advanced formulation, or combination therapies.
A recommended workflow for troubleshooting high cytotoxicity is outlined below.
Q2: What specific structural modifications can I make to my thiosemicarbazone to decrease its toxicity while retaining anti-cancer activity?
A2: Structural modifications are a key strategy. The biological efficacy of TSCs is highly dependent on the substitutions at the thioamide nitrogen atom (N4) and the carbonyl (aldehyde or ketone) moiety.[3]
-
N4-Position Substitution: Introducing different groups at the N4 position can significantly alter the compound's properties. For example, heterocyclic-N(4)-thiosemicarbazones have shown promising activity, and the presence of an aromatic group at the N4 position of isatin-β thiosemicarbazones increased cytotoxicity against specific cell lines.[3] Developing novel N-disubstituted derivatives can also overcome acquired resistance and modulate the activity profile.[4][5]
-
Metal Complexation: The toxicity of the free TSC ligand can be reduced by forming complexes with certain transition metals. For instance, Palladium(II) and Ruthenium(II) complexes have been shown to exhibit high cytotoxicity against tumor cells but reduced toxicity toward normal cells.[3][6]
-
Lipophilicity Adjustment: Lipophilicity (LogP) is a critical parameter. Studies have shown that a decrease in LogP values can correlate with lower IC50 values (higher potency), suggesting that optimizing this property can be crucial.[7]
The general mechanism of how TSCs exert their cytotoxic effects is often initiated by metal chelation.
Q3: My compound is effective in vitro but shows significant systemic toxicity in vivo. How can nanoformulations help?
A3: In vivo toxicity is often due to poor pharmacokinetics, lack of specificity, and off-target effects. Nanoformulations are an excellent strategy to overcome these limitations.[8][9]
-
Improved Pharmacokinetics: Encapsulating TSCs can protect them from rapid metabolism, prolonging their plasma half-life and allowing for more sustained drug release. This was a key issue for the drug Triapine, which showed a short half-life in clinical trials.[9]
-
Reduced Side Effects: A common side effect of TSCs is drug-induced methemoglobin formation. Encapsulating the TSC in a liposomal formulation has been shown to completely prevent this adverse effect.[8][9]
-
Targeted Delivery: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing the drug concentration at the target site while lowering systemic exposure.[8]
Common Nanoformulations:
-
Polymeric Nanoparticles: Using biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA).[8]
-
Liposomes: Especially effective when using a remote-loading approach, similar to the clinically approved Doxil®.[9]
Q4: I am considering a combination therapy approach. How do I select a suitable drug to combine with my thiosemicarbazone derivative?
A4: Combination therapy aims to achieve synergistic effects, allowing for the use of lower, less toxic concentrations of each drug. A promising strategy involves combining TSCs with agents that have complementary mechanisms of action or where TSCs can overcome resistance mechanisms.
A well-documented example is the combination of TSCs with anthracyclines (e.g., doxorubicin, daunorubicin).[10]
-
Synergistic Mechanism: The synergy appears to be independent of P-glycoprotein (Pgp) expression. It results from the ability of both drug classes to induce DNA double-strand breaks, combined with the TSC-mediated downregulation of checkpoint kinase 1 (CHEK1), which impairs DNA repair control and leads to mitotic catastrophe.[10]
-
Optimal Dosing Strategy: Studies suggest that a sequential protocol, where cells are treated first with the standard chemotherapeutic agent followed by the thiosemicarbazone, is often optimal.[11]
Quantitative Data Summary
The tables below summarize cytotoxicity data from various studies, illustrating how structural changes and metal complexation can influence the toxicity of thiosemicarbazone derivatives.
Table 1: Cytotoxicity (IC50) of Substituted Thiosemicarbazone Derivatives [3]
| Compound ID | R2 Substitution | R3 Substitution | IC50 (μM) vs PANC-1 | IC50 (μM) vs HCT 116 | IC50 (μM) vs MCF-7 | IC50 vs Non-Cancerous Cells |
| 1 | H | H | 23.3 | 25.0 | 25.0 | > 500 μM |
| 2 | Cl | C6H5 | 10.0 | 14.9 | 14.3 | > 500 μM |
| 3 | NO2 | H | 25.0 | 25.0 | 25.0 | > 500 μM |
| 4 | Cl | H | 0.7 | 9.4 | 15.8 | > 500 μM |
Data shows that substitutions at the R2 (Cl) and R3 (phenyl) positions can significantly increase cytotoxicity in cancerous cells while maintaining low toxicity in non-cancerous cells.[3]
Table 2: Comparative Cytotoxicity (IC50) of a TSC Derivative and its Metal Complex [6]
| Compound | IC50 (μM) vs A549 (Lung Cancer) | IC50 (μM) vs IMR90 (Normal Lung) |
| Pd(II) Complex 103 | 130.3 | > 133 |
| Pd(II) Complex 104 | 117.2 | > 133 |
| Cisplatin (Reference) | 17.36 | Not specified |
Data indicates that certain Palladium(II) complexes of TSCs can be less toxic to normal cells compared to their effect on cancer cells.[6]
Experimental Protocols
Here are detailed methodologies for common assays used to evaluate the toxicity and mechanism of action of thiosemicarbazone derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][12]
Materials:
-
PC-12 cells (or other cell line of interest)
-
DMEM/MEM medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Thiosemicarbazone derivatives (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the TSC compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 10 to 800 µM). Include untreated cells as a control (medium with DMSO vehicle).
-
Incubation: Incubate the cells with the compounds for an additional 24 hours (or desired time point).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3 hours at 37°C in a 5% CO₂ atmosphere. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Generation Assay
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[2]
Materials:
-
Cell line of interest
-
96-well plates (black, clear bottom for fluorescence)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS
-
Microplate spectrofluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells twice with warm PBS.
-
Add pre-warmed PBS containing 10 µM DCFH-DA to each well.
-
Incubate the cells at 37°C in the dark for 30 minutes to allow the probe to be taken up by the cells.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Compound Treatment: Add the culture medium containing the TSC compounds at the desired concentrations (e.g., IC50 and 1/2 IC50). Include a positive control (e.g., H₂O₂) and an untreated negative control.
-
Incubation: Incubate for the desired time period (e.g., 3 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate spectrofluorometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structural, cytotoxic and pharmacokinetic evaluation of some thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(Pyridin-3-yl)hydrazinecarbothioamide and Other Thiosemicarbazide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide and other notable thiosemicarbazide derivatives, supported by experimental data to inform drug design and development efforts. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide draws comparisons from closely related pyridine-based analogues and broader thiosemicarbazide derivatives to elucidate potential structure-activity relationships and therapeutic applications.
Performance Comparison: Biological Activity
Thiosemicarbazide derivatives have demonstrated significant potential across various therapeutic areas. Their efficacy is largely attributed to the presence of a pharmacophoric N-N-C=S group, which can chelate metal ions and interact with biological targets.[2] The biological activity can be significantly modulated by the nature of the substituent attached to the terminal nitrogen atom.
Antimicrobial Activity
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| 2-Pyridinecarboxaldehyde Thiosemicarbazone (L1) | Bacillus cereus | 10 | [3] |
| 4-Trifluoromethylphenyl Thiosemicarbazide | Gram-positive bacteria (excluding S. aureus) | 31.25 - 62.5 | [4] |
| 4-Bromophenyl Semicarbazide Derivative | Enterococcus faecalis | 3.91 | [4] |
| Pyridine-4-carbonyl Hydrazine-1-carbothioamide (2h) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 7 | [4] |
| N-(prop-2-en-1-yl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | See IC50 table | [5] |
Anticancer Activity
The anticancer potential of thiosemicarbazides is a burgeoning area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution on the pyridine ring, as well as the overall molecular structure, plays a crucial role in determining the cytotoxic potency and selectivity. For example, certain pyridine thiosemicarbazone derivatives have exhibited significant anticancer activity against leukemia, melanoma, and breast cancer cell lines.[6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HL-60 | 0.01 - 0.06 | [7] |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl) ethylidene] hydrazinecarbothioamide | Various | 0.1 - 11 | [7] |
| Pyridine Thiosemicarbazone (3w) | UO-31 (Renal) | 0.57 | [6] |
| Pyridine Thiosemicarbazone (3g, 3h, 3w) | IGROV1 (Ovarian), HCC-2998 (Colon), MALME-3M (Melanoma) | 2.00 - 4.89 | [6] |
| Acridine-Thiosemicarbazone (DL-08) | B16-F10 | 14.79 | [8] |
| Nitro-substituted Thiosemicarbazide (5d) | U87 (Malignant glioma) | 13.0 (µg/mL) | [9] |
Mechanism of Action: Enzyme Inhibition
A key mechanism through which thiosemicarbazides exert their biological effects is by inhibiting specific enzymes that are crucial for pathogen survival or cancer cell proliferation.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that are implicated in various physiological and pathological processes, including tumorigenesis. Thiosemicarbazide derivatives have been identified as potent inhibitors of tumor-associated CA isoforms, such as CA IX and XII.[2] The sulfonamide group, often incorporated into thiosemicarbazide derivatives, is a well-known zinc-binding group that facilitates potent inhibition.
| Compound Class | Enzyme Isoform | Kᵢ (nM) | Reference |
| Thiosemicarbazide-substituted Coumarins | hCA I, II | > 10,000 | [2] |
| Sulfonyl Semicarbazides | hCA XII | 0.59 - 0.79 | [10] |
| Thiosemicarbazone Derivative (3g) | hCA-II | 5950 | [11] |
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs.[8] Certain thiosemicarbazide derivatives have been shown to inhibit topoisomerase IIα, thereby preventing DNA replication and leading to cancer cell death.[8][12]
| Compound | Enzyme | IC50 (µM) | Reference |
| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | 14 | [12] |
| 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | Topoisomerase IV | 90 | [12] |
| Acridine-Thiosemicarbazone (DL-01, DL-07, DL-08) | Topoisomerase IIα | Significant inhibition at 100 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of thiosemicarbazide derivatives.
Synthesis of Thiosemicarbazide Derivatives
A general and widely used method for the synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[13]
General Procedure:
-
Dissolve equimolar amounts of the desired thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, such as ethanol.
-
Add a catalytic amount of an acid (e.g., hydrochloric acid or acetic acid).
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[14][15]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Add the microbial suspension to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13][16]
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of CA-catalyzed CO₂ hydration.[2]
Protocol:
-
Use a stopped-flow instrument to monitor the reaction.
-
Use phenol red as a pH indicator at its maximum absorbance of 557 nm.
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing the indicator and sodium sulfate to maintain ionic strength.
-
Determine the initial rates of the CA-catalyzed CO₂ hydration reaction over a period of 10-100 seconds with varying CO₂ concentrations.
-
Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for complex formation.
-
Obtain inhibition constants (Kᵢ) through non-linear least-squares methods.
DNA Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.[8]
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), topoisomerase IIα, and the test compound at various concentrations in a suitable reaction buffer.
-
Use a known topoisomerase II inhibitor (e.g., etoposide or amsacrine) as a positive control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms of action and the research methodology.
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Caption: Simplified signaling pathway of Topoisomerase IIα inhibition.
Caption: Mechanism of carbonic anhydrase inhibition in the tumor microenvironment.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity [mdpi.com]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
A Comparative Analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, thiourea derivatives, particularly those incorporating heterocyclic moieties like pyridine, have emerged as a promising class of compounds. This guide provides a comparative study of N-(Pyridin-3-yl)hydrazinecarbothioamide, a representative of this class, against standard antibiotics, offering insights into its potential as a future therapeutic agent. Due to the limited availability of direct microbiological data for this compound, this guide utilizes data from closely related pyridine-containing hydrazinecarbothioamide and thiourea derivatives to provide a substantive comparison.
Comparative Antibacterial Activity
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for derivatives closely related to this compound and a panel of standard antibiotics against common Gram-positive and Gram-negative bacteria.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| N-Substituted Pyridine-4-yl Hydrazinecarbothioamide Derivative | Staphylococcus aureus (MRSA) | 2 - 7 | [1] |
| Gram-positive bacteria | 2 - 7 | [1] | |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 | [2] |
| Staphylococcus aureus (ATCC 29213) | 2 | [2] | |
| Gram-negative bacteria | >256 | [2] | |
| Thiosemicarbazide Derivative | Gram-positive bacteria (excluding S. aureus) | 31.25 - 62.5 | [1] |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 | [3] |
| Escherichia coli | 2 - 8 | ||
| Streptomycin | Staphylococcus aureus | 1 - 8 | |
| Escherichia coli | 8 - 64 | ||
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 12.5 (µM) | |
| Escherichia coli | 0.016 (µM) |
Note: The data for the pyridine-containing hydrazinecarbothioamide derivatives suggest potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or even better than some standard antibiotics. However, the activity against Gram-negative bacteria appears to be limited.
Experimental Protocols
The determination of MIC and Minimum Bactericidal Concentration (MBC) is fundamental in assessing the antibacterial potential of a compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Compound/Antibiotic Stock Solutions: A stock solution of the test compound (e.g., this compound) and standard antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to the final inoculum concentration.
-
Serial Dilutions: The stock solutions of the test compounds and antibiotics are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound/antibiotic at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
-
Sub-culturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound/antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Caption: Experimental workflow for determining MIC and MBC.
Mechanism of Action
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs.
This compound (Proposed)
The antibacterial activity of thiourea derivatives is often attributed to their ability to interfere with essential bacterial enzymes. The proposed mechanism for this compound involves the inhibition of DNA gyrase (Topoisomerase II) . This enzyme is vital for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Caption: Proposed mechanism of this compound.
Standard Antibiotics
-
Ampicillin (β-Lactam): Ampicillin inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates transpeptidases, enzymes responsible for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and death.
Caption: Mechanism of action of Ampicillin.
-
Streptomycin (Aminoglycoside): Streptomycin targets the bacterial 30S ribosomal subunit, a key component of the protein synthesis machinery. Its binding to the 16S rRNA within the 30S subunit leads to misreading of the mRNA codon, resulting in the production of non-functional proteins and ultimately inhibiting protein synthesis.
Caption: Mechanism of action of Streptomycin.
-
Ciprofloxacin (Fluoroquinolone): Similar to the proposed mechanism for the thiourea derivative, ciprofloxacin also inhibits bacterial DNA gyrase. Additionally, it inhibits another essential enzyme, topoisomerase IV. This dual inhibition effectively blocks DNA replication and segregation, leading to rapid bacterial cell death.
Caption: Mechanism of action of Ciprofloxacin.
Conclusion
While direct data for this compound is still emerging, the analysis of its close analogs reveals a promising profile, particularly against Gram-positive bacteria, including resistant strains. Its proposed mechanism of action, targeting DNA gyrase, is distinct from some of the most commonly used antibiotic classes, suggesting it could be a valuable tool in combating resistance. Further research, including comprehensive in vitro and in vivo studies of the specific compound, is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel antibacterial agent.
References
Validation of N-(Pyridin-3-yl)hydrazinecarbothioamide as an Anticancer Agent: A Comparative Guide
This guide provides a comprehensive comparison of N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives against established anticancer agents, supported by experimental data from peer-reviewed studies. The focus is on the in vitro cytotoxic activity, potential mechanisms of action, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their wide range of biological activities, including anticancer properties.[1] The corresponding thiosemicarbazones, formed by condensation with an aldehyde or ketone, are often the active forms of these molecules. The primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, making it a prime target in cancer therapy.[1][2] This guide evaluates the anticancer potential of this compound by examining the activity of its closely related derivative, pyridine-3-carbaldehyde thiosemicarbazone, and comparing it with standard chemotherapeutic drugs.
Comparative Cytotoxicity Data
The in vitro anticancer activity of pyridine-3-carbaldehyde thiosemicarbazone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. For comparison, data for the commonly used anticancer drugs Doxorubicin and Cisplatin are included.
| Compound | H460 (Lung) IC50 (µM) | HuTu80 (Duodenum) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | M-14 (Melanoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | 3T3 (Normal Fibroblast) IC50 (µM) |
| 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone[1] | 21.35 | 10.01 | 15.23 | 12.84 | 3.36 | 18.29 | 6.12 |
| 5-Chloro-pyridine-3-carbaldehyde thiosemicarbazone[1] | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| Doxorubicin | Data not available | Data not available | Data not available | ~0.05-1[3] | Data not available | Data not available | Data not available |
| Cisplatin | ~5-20[1] | Data not available | ~2-10[1] | ~1-10[1] | ~1-5[1] | ~5-20[1] | Data not available |
Note: Data for Doxorubicin and Cisplatin are approximate ranges from various studies and are provided for general comparison.
Mechanism of Action and Signaling Pathways
Thiosemicarbazones are known to induce apoptosis in cancer cells. A well-studied analogue, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been shown to initiate apoptosis through the mitochondrial pathway.[4] Key events in this pathway include the activation of Bid, a pro-apoptotic Bcl-2 family protein, which leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis. Furthermore, Triapine has been observed to cause the cleavage of X-linked inhibitor of apoptosis protein (XIAP) and the downregulation of the pro-survival Akt signaling pathway.[4]
Based on this evidence, a putative signaling pathway for the anticancer action of pyridine-3-carbaldehyde thiosemicarbazone is proposed below.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: MTT assay experimental workflow.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bid, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data on pyridine-3-carbaldehyde thiosemicarbazone derivatives suggest that this class of compounds, and by extension this compound, holds promise as a scaffold for the development of novel anticancer agents. The cytotoxic activity of some derivatives against various cancer cell lines is notable, although further studies are required to establish the efficacy and selectivity of the parent compound. The likely mechanism of action involves the induction of apoptosis through pathways similar to those observed for other thiosemicarbazones, such as the inhibition of ribonucleotide reductase and modulation of key signaling proteins like Akt and Bid. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and its analogues as potential cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of N-(Pyridin-3-yl)hydrazinecarbothioamide Derivatives
Researchers and drug development professionals are increasingly interested in N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives due to their wide range of biological activities. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data from recent studies. The information is presented to facilitate objective comparison and aid in the development of new therapeutic agents.
Anticancer Activity
Derivatives of hydrazinecarbothioamide have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various derivatives against different cancer cell lines.
Table 1: Anticancer Activity of N-(Pyridin-yl)hydrazinecarbothioamide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50/GI50 in µM) | Reference |
| N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 1–100 | [1] |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.1–100 | [1] |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.1–0.2 | [1] |
| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.5–100 | [1] |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | Multiple | 0.1–11 | [1] |
| N-(3-Methoxyphenyl)-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide | Multiple | 0.5–100 | [1] |
| Pyridine Thiosemicarbazone (PTSC) Derivative 3w | UO-31 (Renal) | GI50: 0.57 | [2] |
| PTSC Derivatives 3g, 3h, 3w | IGROV1 (Ovarian), HCC-2998 (Colon), MALME-3M (Melanoma) | GI50: 2.00–4.89 | [2] |
| 2-(3-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)-N-butylhydrazine-1-carbothioamide (6A ) | HepG2, A549 | IC50: < 10 | [3] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | HepG2 | IC50: 9.68 (AChE), 11.59 (BChE) | [4] |
Experimental Protocols: Anticancer Activity Assays
-
Cell Proliferation Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are calculated from the dose-response curves.[2][3]
-
The general workflow for evaluating the anticancer activity of these derivatives can be visualized as follows:
Caption: Workflow for Synthesis and Anticancer Evaluation.
Antimicrobial Activity
Several this compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives
| Compound/Derivative | Microbial Strain(s) | Activity Metric (MIC in µM or % GI) | Reference |
| PTSC Derivative 3q | Acinetobacter baumannii | 97.63% GI at 32 µg/mL | [2] |
| PTSC Derivative 3x | Candida albicans | 95.77% GI at 32 µg/mL | [2] |
| PTSC Derivative 3k | Candida albicans | 77.67% GI at 32 µg/mL | [2] |
| PTSC Derivative 3o | Candida albicans | 53.24% GI at 32 µg/mL | [2] |
| Hydrazinecarbothioamide 5g (n-propyl substituted) | Pseudomonas aeruginosa | MIC: < 0.78 | [5][6] |
| Hydrazinecarbothioamide 5e (4-bromophenyl substituted) | Staphylococcus aureus | MIC: 12.5 | [5][6] |
Experimental Protocols: Antimicrobial Susceptibility Testing
-
Broth Microdilution Method (for MIC determination):
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[5][6]
-
The logical flow from compound synthesis to the determination of antimicrobial efficacy is depicted below:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of N-(Pyridin-3-yl)hydrazinecarbothioamide Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of N-(Pyridin-3-yl)hydrazinecarbothioamide and its analogs. While direct in vivo validation data for this compound is limited in publicly available literature, this guide draws upon data from closely related compounds and the well-established mechanisms of the broader thiosemicarbazone class of molecules to provide a predictive assessment of its therapeutic potential. The information herein is intended to support further research and drug development efforts.
Predicted Efficacy and Comparison with an In Vivo Validated Analog
Based on the extensive in vitro data available for pyridine-containing thiosemicarbazones, this compound is predicted to exhibit both anticancer and antibacterial properties. The primary mechanism of action for this class of compounds involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and the induction of oxidative stress through metal chelation.
A study on a structurally similar compound, 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY) , provides valuable in vivo data supporting the potential efficacy of thiosemicarbazones containing a pyridin-3-yl moiety.
Comparative In Vivo Antitumor Efficacy Data
The following table summarizes the key findings from the in vivo study of H2PPY in a murine Ehrlich Ascites Carcinoma (EAC) model and a rat hepatocellular carcinoma (HCC) model[1]. This data serves as a benchmark for the anticipated performance of this compound.
| Parameter | Animal Model | Treatment Group (H2PPY) | Control Group (Untreated) | Outcome |
| Mean Survival Time | EAC Bearing-Mice | Prolonged lifespan | Standard lifespan | Significant increase in survival |
| Hemoglobin (Hb) | EAC Bearing-Mice | Improved levels | Decreased levels | Restoration towards normal levels |
| Red Blood Cell (RBC) Count | EAC Bearing-Mice | Improved count | Decreased count | Restoration towards normal levels |
| White Blood Cell (WBC) Count | EAC Bearing-Mice | Normalized count | Elevated count | Reduction of tumor-induced leukocytosis |
| Biochemical Markers (HCC) | Rats with induced HCC | Substantial improvement | Pathological levels | Normalization of liver function markers |
| Histopathology (HCC) | Rats with induced HCC | Improved liver architecture | Severe tissue damage | Reduction in tumor-related tissue damage |
General Mechanism of Action: Thiosemicarbazones
Thiosemicarbazones exert their therapeutic effects through a multi-faceted mechanism, primarily centered on their ability to chelate metal ions, particularly iron and copper. This chelation disrupts key cellular processes in both cancer cells and bacteria.
Key Signaling Pathways and Cellular Targets
The primary recognized mechanism of action for thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis[2][3][4][5]. By chelating the iron in the R2 subunit of RR, thiosemicarbazones inactivate the enzyme, leading to cell cycle arrest and apoptosis[6][7]. Furthermore, the metal complexes of thiosemicarbazones can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cell death[6].
In bacteria, thiosemicarbazones are also thought to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[1].
Below are diagrams illustrating the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for assessing the anticancer and antibacterial efficacy of investigational compounds in murine models.
In Vivo Antitumor Efficacy Assessment in a Murine Xenograft Model
This protocol is a generalized procedure for evaluating the ability of a test compound to inhibit the growth of human tumors implanted in immunodeficient mice.
Objective: To determine the in vivo antitumor efficacy of this compound.
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cell Line: A relevant human cancer cell line (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer).
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation: Inject cultured tumor cells subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compound, vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic agent) according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volumes and body weights twice a week to assess efficacy and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. Euthanize animals if they show signs of excessive toxicity or if tumors exceed a certain size, in accordance with animal welfare guidelines.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
In Vivo Antibacterial Efficacy Assessment in a Murine Systemic Infection Model
This protocol outlines a general method for evaluating the efficacy of a test compound in treating a systemic bacterial infection in mice.
Objective: To determine the in vivo antibacterial efficacy of this compound.
Animal Model: Male or female BALB/c mice, 6-8 weeks old.
Bacterial Strain: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice as described in the anticancer protocol.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of a known concentration (colony-forming units per milliliter, CFU/mL).
-
Infection: Induce a systemic infection by injecting the bacterial suspension intraperitoneally.
-
Treatment Administration: Administer the test compound, vehicle control, and a positive control antibiotic (e.g., vancomycin for MRSA) at a specified time post-infection.
-
Monitoring: Observe the animals for clinical signs of infection and record survival over a defined period.
-
Endpoint and Sample Collection: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice and aseptically collect organs such as the spleen and liver.
-
Bacterial Load Quantification: Homogenize the collected organs and perform serial dilutions for plating on appropriate agar plates. Enumerate the bacterial colonies after incubation to determine the CFU per gram of tissue.
-
Data Analysis: Calculate the reduction in bacterial load (log₁₀ CFU) in the organs of treated groups compared to the vehicle control group.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound remains to be published, the available evidence from closely related analogs and the well-understood mechanism of action of thiosemicarbazones strongly suggest its potential as a therapeutic agent against cancer and bacterial infections. The in vivo data for the pyridin-3-yl analog, H2PPY, demonstrates significant antitumor activity and a favorable safety profile in preclinical models[1].
Future research should focus on conducting rigorous in vivo studies on this compound to directly validate its efficacy and safety. Comparative studies against established drugs and other thiosemicarbazone derivatives will be crucial in determining its therapeutic index and potential clinical utility. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Studies, and <i>In Vitro</i> Antitumor Activities of Pyridine-3-c… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mouse model for evaluation of antibiotic treatment of acute and chronic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Pyridine-Based Thiosemicarbazones: A Guide for Drug Development Professionals
Pyridine-based thiosemicarbazones are a versatile class of ligands known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Their therapeutic potential is often attributed to their ability to chelate metal ions, which is crucial for the function of various enzymes involved in disease progression.[2] Molecular docking studies are pivotal in understanding the structure-activity relationships of these compounds, predicting their binding affinity to specific biological targets, and guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of docking studies on pyridine-based thiosemicarbazones, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The efficacy of pyridine-based thiosemicarbazones is evaluated through both computational (in silico) and experimental (in vitro) methods. Molecular docking provides a binding affinity score, predicting the strength of the interaction between the ligand and its target protein. This is then ideally correlated with in vitro assays that measure the compound's biological activity, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
Table 1: Comparative Docking Scores of Pyridine-Based Thiosemicarbazones
| Compound/Ligand | Molecular Target | Docking Score (ChemPLP) | Key Interactions | Reference |
| L | Topoisomerase II | 68.31 | Hydrogen bonds with DT9(F) residue | [1] |
| L1 | Topoisomerase II | 67.24 | Hydrogen bonds with DT9(F) residue | [1] |
| L2 | Topoisomerase II | 66.82 | Hydrogen bonds with DT9(F) residue | [1] |
| L3 | Topoisomerase II | 66.19 | Hydrogen bonds with DT9(F) residue | [1] |
| L4 | Topoisomerase II | 65.57 | Hydrogen bonds with DT9(F) residue | [1] |
| L5 | Topoisomerase II | 65.23 | Hydrogen bonds with DT9(F) residue | [1] |
| L | Transcriptional Regulator PrfA | 69.85 | Hydrogen bond with Tyr62(A) residue | [1] |
| L1 | Transcriptional Regulator PrfA | 68.45 | Hydrogen bond with Tyr62(A) residue | [1] |
| L2 | Transcriptional Regulator PrfA | 67.99 | Hydrogen bond with Tyr62(A) residue | [1] |
| L3 | Transcriptional Regulator PrfA | 67.32 | Hydrogen bond with Tyr62(A) residue | [1] |
| L4 | Transcriptional Regulator PrfA | 66.87 | Hydrogen bond with Tyr62(A) residue | [1] |
| L5 | Transcriptional Regulator PrfA | 66.34 | Hydrogen bond with Tyr62(A) residue | [1] |
Note: The ChemPLP score indicates the fitness of the ligand in the binding site. Higher scores suggest better binding affinity.
Table 2: In Vitro Biological Activity of Pyridine-Based Thiosemicarbazones
| Compound | Activity Type | Cell Line / Bacterial Strain | IC50 / MIC | Reference |
| L1 | Antibacterial | Bacillus cereus | 10 mg/L | [1] |
| L4 | Anticancer | A549 (Lung Cancer) | Strong inhibitory effect (concentration-dependent) | [1] |
| Pd(II) Complex (3-APT) | Anticancer | MCF-7 (Breast Cancer) | IC50 = 20.72 µg/mL | [3] |
| Compound 2 | Antitubercular | M. H37Ra, M. phlei, M. smegmatis, M. timereck | MIC = 15.625 µg/mL | [4] |
| Compound 5 | Antitubercular | M. smegmatis | MIC = 7.81 µg/mL | [4] |
| 11d | Antitubercular | M. tuberculosis H37Rv | MIC = 0.15 µM | [5] |
| 11e | Antitubercular | M. tuberculosis H37Rv | MIC = 0.13 µM | [5] |
Experimental Protocols & Methodologies
The reliability of docking studies hinges on the robustness of the experimental protocol. A typical workflow involves protein and ligand preparation, grid generation, the docking run itself, and subsequent analysis of the results.
General Molecular Docking Protocol
A common methodology for performing molecular docking with pyridine-based thiosemicarbazones involves the use of virtual screening software like PyRx, which often integrates AutoDock Vina.[6][7]
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then optimized by adding polar hydrogens and assigning charges.
-
Ligand Preparation : The 2D structure of the thiosemicarbazone ligand is drawn using chemical drawing software and converted to a 3D format. The ligand's energy is minimized to obtain a stable conformation.[6]
-
Docking Execution : The prepared ligand and protein files are loaded into the docking software. A "grid box" is defined around the active site of the protein to specify the search space for the ligand binding.[8] The docking algorithm then explores various conformations and orientations of the ligand within this grid box, calculating the binding affinity for each pose.
-
Analysis of Results : The software ranks the poses based on their binding energy. The pose with the lowest binding energy (most negative value) is generally considered the most favorable. Further analysis involves visualizing the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the binding.
Specific Protocol: Docking against Topoisomerase II and PrfA
In a study by Gzella et al., a series of six pyridine-based thiosemicarbazone derivatives (L–L5) were docked against Topoisomerase II (TopoII) and the transcriptional regulator PrfA to investigate their anticancer and antibacterial potential, respectively.[1][9]
-
Software : The specific docking software used was not explicitly named in the abstract, but the docking scores were reported as the total ChemPLP model fitness value.
-
Target Preparation : Crystal structures for TopoII and PrfA were used as the molecular targets.
-
Ligand Preparation : The 3D structures of the synthesized compounds (L-L5) were generated and optimized.
-
Interaction Analysis : The results showed effective binding to both biomolecules. For the L-TopoII complex, stabilization was achieved through hydrogen bonds between the thiosemicarbazone's NH groups and the C=O group of the DT9 (F) residue, as well as between the pyridine nitrogen and an NH group of the same residue. For the L-PrfA complex, a hydrogen bond formed between an NH group of the thiosemicarbazone and the C=O group of the Tyr62 (A) residue.[1]
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships in molecular docking and drug action.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. tau.edu.ng [tau.edu.ng]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Pyridine-Containing Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
Pyridine-containing thiosemicarbazones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging therapeutic potential. Their unique structural features, particularly the presence of a pyridine ring and a thiosemicarbazone moiety, enable them to act as potent chelators of metal ions, such as iron and copper, which are crucial for the proliferation of cancerous cells and the survival of various pathogens. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and antiviral activities of prominent pyridine-containing thiosemicarbazones, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: Comparative Efficacy
The therapeutic efficacy of pyridine-containing thiosemicarbazones is best illustrated through a direct comparison of their activity with that of other derivatives and established therapeutic agents. The following tables summarize the in vitro activity of these compounds against various cancer cell lines, bacteria, and viruses.
Anticancer Activity
The anticancer potential of pyridine-containing thiosemicarbazones has been extensively studied. Compounds such as Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) and Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) have demonstrated potent cytotoxicity against a broad spectrum of cancer cell lines.
Table 1: Comparative Anticancer Activity of Pyridine-Containing Thiosemicarbazones (IC50/GI50, µM)
| Compound/Drug | MCF-7 (Breast) | MDA-MB-231 (Breast) | U87 (Glioblastoma) | U251 (Glioblastoma) | HT29 (Colorectal) | HL-60 (Leukemia) | HCT116 (Colon) |
| Dp44mT | >1[1] | ~0.1[2] | <0.1[1] | <0.1[1] | >1[1] | 0.002-0.009[3] | 0.002-0.009[3] |
| DpC | 0.003-0.005[3] | - | - | - | - | 0.003-0.005[3] | 0.003-0.005[3] |
| Compound 3w * | - | - | - | - | - | - | - |
| Triapine (3-AP) | - | - | - | - | - | - | - |
| Doxorubicin | 0.1 - 9.908[4][5] | 0.69[4] | - | - | - | - | - |
| Sunitinib | - | - | - | - | - | - | - |
*GI₅₀ value of 0.57 µM against renal cancer cell line UO-31[6].
Table 2: Anticancer Activity of Pyridine-Containing Thiosemicarbazones vs. Standard of Care
| Compound/Drug | Cell Line | IC50/GI50 (µM) |
| Dp44mT | MDA-MB-231 (Breast) | ~0.1[2] |
| Doxorubicin | MDA-MB-231 (Breast) | 0.69[4] |
| Compound 3w * | UO-31 (Renal) | 0.57[6] |
| Sunitinib | UO-31 (Renal) | Less potent than 3w[6] |
*Compounds 3g, 3h, 3w, and 3x were found to be more potent than the reference drug, Sunitinib[6].
Antimicrobial and Antifungal Activity
Several pyridine-containing thiosemicarbazones have exhibited significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the chelation of essential metal ions, disrupting microbial metabolism.
Table 3: Comparative Antimicrobial and Antifungal Activity of Pyridine-Containing Thiosemicarbazones (MIC, µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Acinetobacter baumannii | Candida albicans |
| 2-Acetylpyridine Thiosemicarbazones | 0.125 - 0.5[7] | Poor activity[7] | - | - |
| Compound 3q | - | - | 97.63% GI at 32 µg/mL[6] | - |
| Compound 3x | - | - | - | 95.77% GI at 32 µg/mL[6] |
| Ciprofloxacin | 0.6[8] | 0.013[8] | - | - |
*GI = Growth Inhibition
Antiviral Activity
The antiviral potential of pyridine-containing thiosemicarbazones has been explored, with some compounds showing activity against viruses like Herpes Simplex Virus (HSV).
Table 4: Comparative Antiviral Activity of Pyridine-Containing Thiosemicarbazones
| Compound/Drug | Virus | IC50 (mg/L) |
| Acyclovir | HSV | 0.56[9][10] |
| Acyclovir | VZV | 1.125[9][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyridine-containing thiosemicarbazones are mediated through various signaling pathways, primarily revolving around their ability to chelate iron and generate reactive oxygen species (ROS).
Caption: Anticancer mechanism of pyridine-containing thiosemicarbazones.
Experimental Workflows
Standardized assays are crucial for evaluating and comparing the therapeutic potential of these compounds.
Caption: Standard experimental workflows for in vitro evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
MTT Assay for Anticancer Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The pyridine-containing thiosemicarbazone is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with a range of concentrations of the compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The pyridine-containing thiosemicarbazone is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in 6- or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of the pyridine-containing thiosemicarbazone.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The percentage of plaque reduction is calculated, and the IC50 value (the concentration that reduces the plaque number by 50%) is determined.
Conclusion
Pyridine-containing thiosemicarbazones represent a promising class of therapeutic agents with demonstrated efficacy against cancer, bacteria, and viruses. Their mechanism of action, primarily centered on metal chelation and the induction of oxidative stress, offers a multi-pronged attack on diseased cells and pathogens. The quantitative data presented in this guide highlights their potency, in some cases surpassing that of established drugs. The detailed experimental protocols provide a foundation for further research and development of these versatile compounds. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the development of derivatives with enhanced selectivity and reduced toxicity to translate the therapeutic potential of pyridine-containing thiosemicarbazones into clinical applications.
References
- 1. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Silico Prediction and Experimental Validation of Pyridinyl Hydrazinecarbothioamides as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico predictions and subsequent experimental validation of pyridinyl hydrazinecarbothioamide derivatives as potential antitubercular agents. Due to a lack of specific data for N-(Pyridin-3-yl)hydrazinecarbothioamide, this document focuses on its closely related and studied analogues, primarily pyridin-4-yl and pyridin-2-yl derivatives, to offer insights into the therapeutic potential of this chemical class.
In Silico Predictions: Targeting Sterol Demethylation in Mycobacterium tuberculosis
Computational studies have been instrumental in identifying the potential mechanism of action for pyridinyl hydrazinecarbothioamide derivatives. In silico modeling, including pharmacophore probing and molecular docking, has predicted that these compounds are effective inhibitors of Sterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the physiology of Mycobacterium tuberculosis, making it a promising target for novel antitubercular drugs.[1][2]
The predicted binding of these hydrazinecarbothioamide derivatives to the active site of CYP51 suggests a mechanism that disrupts the synthesis of essential sterols in the bacterium, ultimately leading to cell death.[1][2]
Caption: Predicted signaling pathway of pyridinyl hydrazinecarbothioamide derivatives.
Experimental Validation: In Vitro Antitubercular Activity
The in silico predictions for pyridinyl hydrazinecarbothioamide derivatives have been substantiated by in vitro experimental data. Specifically, a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives demonstrated potent antitubercular activity.[1][2]
Comparative Antitubercular Activity
The minimum inhibitory concentration (MIC) of these synthesized compounds was determined against Mycobacterium tuberculosis and compared with standard first-line antitubercular drugs, Rifampicin and Isoniazid.
| Compound/Drug | Predicted Target | In Vitro MIC (µg/mL) against M. tuberculosis |
| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide Derivatives | CYP51 | 3.9 - 7.81 |
| Rifampicin | RNA Polymerase | 1.0 |
| Isoniazid | InhA | 0.5 |
Data sourced from a study on pyridin-4-yl derivatives.[1][2]
The experimental results indicate that while the hydrazinecarbothioamide derivatives are effective in inhibiting mycobacterial growth, their potency is less than that of the established drugs Rifampicin and Isoniazid under the tested conditions.[1][2] However, their novel mechanism of action targeting CYP51 makes them valuable candidates for further development, especially in the context of drug-resistant tuberculosis.
Experimental Protocols
The in vitro antitubercular activity of the pyridinyl hydrazinecarbothioamide derivatives was primarily evaluated using the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the non-fluorescent, blue dye resazurin (Alamar Blue) to the fluorescent, pink product resorufin. Inhibition of cell growth by the test compound results in a lack of color change.
Protocol:
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Serial Dilution of Compounds: The test compounds and reference drugs are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is incubated for another 24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
The convergence of in silico predictions and experimental validation supports the potential of pyridinyl hydrazinecarbothioamide derivatives as a novel class of antitubercular agents targeting CYP51. While the in vitro potency of the currently synthesized analogues does not surpass that of first-line drugs, their distinct mechanism of action holds promise for combating drug-resistant strains of Mycobacterium tuberculosis. Further optimization of this chemical scaffold could lead to the development of more potent and clinically relevant antitubercular therapies. The presented data and protocols offer a foundational guide for researchers engaged in the discovery and development of new drugs against tuberculosis.
References
N-(Pyridin-3-yl)hydrazinecarbothioamide Scaffolds: A Comparative Guide to Cancer Cell Selectivity
In the landscape of anticancer drug discovery, the selective targeting of malignant cells while sparing healthy tissue remains a paramount challenge. Thiosemicarbazones, a class of compounds characterized by a CONHNHC=S functional group, have emerged as promising candidates due to their diverse biological activities, including potent antitumor effects. This guide provides a comparative evaluation of pyridine-containing thiosemicarbazone derivatives, with a focus on their selectivity for cancer cells over normal cells, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxicity and Selectivity
The antiproliferative activity of various pyridine thiosemicarbazone derivatives has been evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells (SI = IC50 normal cells / IC50 cancer cells), provides a measure of the compound's therapeutic window. A higher SI value is indicative of greater selectivity for cancer cells.
Below are summary tables of IC50 values and selectivity indices for representative pyridine thiosemicarbazone derivatives from published studies.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridine Thiosemicarbazone Derivatives against Cancer Cell Lines
| Compound/Derivative | HL-60 (Leukemia) | LNCaP (Prostate) | MCF-7 (Breast) | HepG-2 (Liver) | K-562 (Leukemia) | HeLa (Cervical) | BxPC-3 (Pancreatic) | RD (Rhabdomyosarcoma) |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 0.1 - 0.2 | - | - | - | - | - | - | - |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | 0.1 - 11 | - | - | - | - | - | - | - |
| Pyridine-2-carbaldehyde thiosemicarbazone | - | - | < 0.55 | - | - | - | - | - |
| 2-Acetylpyridine-4-cyclohexyl thiosemicarbazone | - | - | 4.88 | - | - | - | - | - |
| Compound 3w (a PTSC derivative) | - | - | - | - | - | - | - | - |
| Doxorubicin (Reference) | - | - | - | - | - | - | - | - |
| Cisplatin (Reference) | - | - | - | - | - | - | - | - |
Data compiled from multiple sources.[1][2][3] '-' indicates data not available.
Table 2: In Vitro Cytotoxicity (IC50 in µM) against Normal Cell Lines and Selectivity Index (SI)
| Compound/Derivative | MDCK (Normal Kidney) | WI38 (Normal Lung Fibroblast) | HEK-293 (Normal Kidney) | Selectivity Index (SI) vs. HL-60 | Selectivity Index (SI) vs. MCF-7 |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | >500 | - | - | up to 5000 | - |
| Pyridine-2-carbaldehyde thiosemicarbazone | - | - | - | - | >14.5 |
| Compound 3w (a PTSC derivative) | - | - | >100 | - | - |
| Doxorubicin (Reference) | 0.05 - 1.8 (low SI) | - | - | - | - |
| Cisplatin (Reference) | 0.05 - 1.8 (low SI) | - | - | - | - |
Data compiled from multiple sources.[1][2][3] A higher SI indicates greater selectivity for cancer cells. '-' indicates data not available.
The data indicate that certain pyridine thiosemicarbazone derivatives exhibit high potency against cancer cell lines, with some showing remarkable selectivity indices, suggesting a favorable therapeutic profile. For instance, N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide demonstrated an exceptionally high selectivity index for HL-60 leukemia cells.[1] In contrast, standard chemotherapeutic agents like doxorubicin and cisplatin show low selectivity.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridine thiosemicarbazone derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10, 50, 100, 200, 400, 600 µM) and incubated for another 24 to 72 hours.[5][6]
-
MTT Addition: After the incubation period, the culture medium is removed, and 0.5 mg/mL of MTT reagent is added to each well. The plates are then incubated in the dark for 2 hours at 37°C.[5]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Pyridine thiosemicarbazones exert their anticancer effects through multiple mechanisms, often involving the chelation of metal ions and the generation of reactive oxygen species (ROS). This can lead to the inhibition of key cellular enzymes and the induction of apoptosis.
Proposed Mechanism of Action
Experimental Workflow for Selectivity Evaluation
The primary mechanisms implicated in the anticancer activity of pyridine thiosemicarbazones include the inhibition of ribonucleotide reductase and topoisomerase II, enzymes crucial for DNA synthesis and repair.[7] The chelation of iron by these compounds can disrupt the active site of ribonucleotide reductase.[6][8] Furthermore, the formation of redox-active metal complexes can lead to the generation of ROS, causing oxidative stress and subsequent DNA damage, which can trigger apoptotic pathways.[6] Some derivatives have also been shown to induce cell cycle arrest, for instance, at the G2/M phase.[9] These multifaceted mechanisms contribute to their potent and, in some cases, selective anticancer effects.
References
- 1. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
N-(Pyridin-3-yl)hydrazinecarbothioamide: A Comparative Review of Biological and Pharmacological Properties
An in-depth guide for researchers and drug development professionals on the therapeutic potential of N-(Pyridin-3-yl)hydrazinecarbothioamide and its analogs, focusing on their anticancer and antimicrobial activities. This report provides a comparative analysis of their efficacy, detailed experimental protocols, and insights into their mechanisms of action.
Introduction
This compound, a member of the thiosemicarbazone class of compounds, has garnered significant interest in medicinal chemistry due to its versatile biological activities. Thiosemicarbazones are characterized by a core structure that enables them to chelate metal ions, a property intrinsically linked to their therapeutic effects.[1][2] This ability to interact with metal ions, particularly iron and copper, disrupts essential cellular processes in cancerous cells and microbial pathogens, making them promising candidates for drug development.[1][3] This guide provides a comparative overview of the biological and pharmacological properties of this compound and related pyridine-based thiosemicarbazones, with a focus on their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
Pyridine-based thiosemicarbazones have demonstrated significant antiproliferative activity against a range of cancer cell lines. Their efficacy is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and the generation of reactive oxygen species (ROS) that induce apoptosis.[4] The tables below summarize the in vitro anticancer activity of various pyridine thiosemicarbazone derivatives compared to standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of Pyridine Thiosemicarbazone Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | IC50 / GI50 (µM) |
| Derivative 3w | UO-31 (Renal) | 0.57 | Sunitinib | >10 |
| Derivative 3g | IGROV1 (Ovarian) | 2.00 - 4.89 | Sunitinib | >10 |
| Derivative 3h | HCC-2998 (Colon) | 2.00 - 4.89 | Sunitinib | >10 |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | Doxorubicin | Not specified |
| N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | Doxorubicin | Not specified |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | 1.0 | Not specified | Not specified |
IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Comparative Analysis of Antimicrobial Activity
The antimicrobial properties of pyridine thiosemicarbazones are also noteworthy, with several derivatives showing potent activity against various bacterial and fungal strains. The proposed mechanism often involves the chelation of metal ions essential for microbial growth and the disruption of cellular metabolic pathways.
Table 2: In Vitro Antimicrobial Activity of Pyridine Thiosemicarbazone Derivatives
| Compound ID | Microbial Strain | Activity | Reference Drug | Activity |
| Derivative 3q | Acinetobacter baumannii | 97.63% GI at 32 µg/mL | Not specified | Not specified |
| Derivative 3x | Candida albicans | 95.77% GI at 32 µg/mL | Fluconazole | Not specified |
| H2Ac4oNO2Ph | Candida albicans | MIC similar to Fluconazole | Fluconazole | Not specified |
| H2Ac4oNO2Ph | Candida krusei | More active than Fluconazole | Fluconazole | Not specified |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. GI (Growth Inhibition) indicates the percentage reduction in microbial growth at a specific concentration.
Mechanism of Action: A Multifaceted Approach
The biological activity of pyridine thiosemicarbazones is complex and involves multiple mechanisms. A key aspect is their ability to act as potent chelators of transition metal ions, particularly iron, which is crucial for cell proliferation. By binding to intracellular iron, they can inhibit key enzymes like ribonucleotide reductase, leading to cell cycle arrest and apoptosis.[1][3] Furthermore, the metal complexes formed by these compounds can be redox-active, leading to the generation of harmful reactive oxygen species (ROS) within the cell, further contributing to their cytotoxic effects.[1][4]
Caption: General mechanism of action for pyridine thiosemicarbazones.
Experimental Workflows and Protocols
The evaluation of this compound and its analogs follows a standardized workflow from chemical synthesis to biological characterization.
Caption: Workflow for synthesis and biological evaluation.
Detailed Experimental Protocols
1. Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound or its analogs, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][6][7]
-
Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific concentration (e.g., 5 x 10^5 CFU/mL).[6]
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Control wells (no compound) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their multifaceted mechanism of action, centered around metal chelation and the induction of cellular stress, offers multiple avenues for therapeutic intervention. The comparative data presented in this guide highlight the potent activity of several pyridine-based thiosemicarbazones, often surpassing that of standard drugs in in vitro models. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical applications.
References
- 1. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. idexx.dk [idexx.dk]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for N-(Pyridin-3-yl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of N-(Pyridin-3-yl)hydrazinecarbothioamide (CAS: 34955-25-4)
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, a compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on precautionary principles and data from structurally similar compounds.
Hazard Profile and Safety Summary
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 34955-25-4 |
| Molecular Formula | C₆H₈N₄S |
| Molecular Weight | 168.22 g/mol |
| Appearance | Off-white solid/powder[1] |
| Storage | Sealed in a dry, cool, and well-ventilated place.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The recommended procedure is to dispose of the compound as hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene).
-
Use safety goggles or a face shield.
-
A lab coat is mandatory.
-
If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., "Toxic").
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into the designated hazardous waste container.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The sealed hazardous waste container must be transferred to your institution's EHS department or a licensed hazardous waste disposal company.[1][2] They will ensure the compound is disposed of in an approved waste disposal plant.[1][2]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Personal protective equipment for handling N-(Pyridin-3-yl)hydrazinecarbothioamide
Essential Safety and Handling Guide for N-(Pyridin-3-yl)hydrazinecarbothioamide
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. The information is compiled from safety data for structurally similar compounds and general laboratory safety practices. Researchers, scientists, and drug development professionals should use this as a primary resource for safe laboratory operations involving this compound.
Compound Identification:
| Chemical Name | This compound |
| CAS Number | 34955-25-4[1] |
| Molecular Formula | C6H8N4S[1] |
| Molecular Weight | 168.22 g/mol [1] |
Hazard Summary
Precautionary Statements:
-
P264: Wash face, hands, and any exposed skin thoroughly after handling[2][3].
-
P270: Do not eat, drink, or smoke when using this product[4].
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[2][3].
-
P501: Dispose of contents/container to an approved waste disposal plant[2][3].
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Must satisfy EU Directive 89/686/EEC and the standard EN 374[5]. |
| Eyes/Face | Safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US)[5]. |
| Body | Laboratory coat. For larger quantities, a chemical-resistant apron or coveralls are recommended. | Protective clothing against liquid chemicals (e.g., Type 6 EN 13034:2005)[7]. |
| Respiratory | For handling powder, a NIOSH-approved respirator (e.g., N95) is required to prevent dust inhalation. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[3]. |
3. Handling Procedure:
-
Preparation:
-
Designate a specific area within the fume hood for handling.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the fume hood sash is at the appropriate working height.
-
-
Weighing and Transfer:
-
Handle as a powder to minimize dust generation.
-
Use a spatula for transfers. Avoid pouring the solid.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
4. Spill Response:
-
Small Spills:
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Carefully sweep up the material and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated absorbents, and disposable labware (e.g., weigh boats, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
2. Labeling:
-
All waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation.
-
3. Storage and Disposal:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal[3].
Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for safely handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. SDS/MSDS - CAS:187875-20-3 - supplier / synthesis - Hydrazinecarbothioamide,2-(2,6-dimethyl-4-pyrimidinyl)-N-(4-methoxyphenyl)-2-methyl- [en.xixisys.com]
- 6. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
